molecular formula C32H51NO4 B15588723 Daphnilongeridine

Daphnilongeridine

Cat. No.: B15588723
M. Wt: 513.8 g/mol
InChI Key: VQBLZPKBXFEWGF-ZXEFTTADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnilongeridine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H51NO4

Molecular Weight

513.8 g/mol

IUPAC Name

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26?,27-,28+,29+,30+,31-,32+/m1/s1

InChI Key

VQBLZPKBXFEWGF-ZXEFTTADSA-N

Origin of Product

United States

Foundational & Exploratory

Daphnilongeridine: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a complex polycyclic alkaloid, has been isolated from the plant genus Daphniphyllum. This technical guide provides a comprehensive overview of its natural source, detailed isolation procedures, and cytotoxic activity. The information is compiled and presented to support further research and development efforts in the fields of natural product chemistry and oncology.

Natural Source

This compound is a naturally occurring alkaloid found in plants of the genus Daphniphyllum. It has been successfully isolated from the branches of Daphniphyllum macropodum Miq.[1] and the leaves of Daphniphyllum subverticillatum[2]. The Daphniphyllum genus is well-known for producing a diverse array of structurally intricate alkaloids, many of which exhibit interesting biological activities[3].

Isolation and Purification

While the definitive isolation paper for this compound from Daphniphyllum macropodum with a complete experimental protocol was not identified in the immediate search, a general methodology for the isolation of Daphniphyllum alkaloids can be inferred from related studies. The following is a representative experimental protocol based on the isolation of analogous compounds from the same genus.

Experimental Protocol: General Isolation of Daphniphyllum Alkaloids

Plant Material Collection and Preparation:

  • The plant material (e.g., leaves and stems of Daphniphyllum species) is collected and air-dried.

  • The dried material is then ground into a coarse powder.

Extraction:

  • The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude residue.

Acid-Base Partitioning:

  • The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.

  • The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly acidic components.

  • The aqueous layer is basified with an alkali (e.g., ammonia (B1221849) solution) to a pH of 9-10.

  • The basified solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is used to separate the different alkaloid components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Dried & Powdered Daphniphyllum Plant Material extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_wash Acid-Base Partitioning crude_extract->acid_wash crude_alkaloids Crude Alkaloid Fraction acid_wash->crude_alkaloids silica_gel_cc Silica Gel Column Chromatography crude_alkaloids->silica_gel_cc fraction_collection Fraction Collection & TLC Analysis silica_gel_cc->fraction_collection sephadex_cc Sephadex LH-20 Column Chromatography fraction_collection->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1. General workflow for the isolation of this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Data Presentation
ParameterValue
Molecular Formula C₃₂H₅₁NO₄
Molecular Weight 513.75 g/mol
High-Resolution Mass Spectrometry (HRMS) Data not available in search results
¹H NMR (CDCl₃, ppm) Data not available in search results
¹³C NMR (CDCl₃, ppm) Data not available in search results

Note: Specific quantitative NMR and HRMS data for this compound were not available in the performed searches. Researchers should refer to the primary literature for detailed spectroscopic data.

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against several human cancer cell lines and a human microvascular endothelial cell line[2][4].

Quantitative Cytotoxicity Data
Cell LineDescriptionIC₅₀ (µM)
P-388 Murine leukemia2.4[2]
HMEC Human microvascular endothelial cell2.7[2][4]
HL-60 Human leukemia9.5[2]
BEL-7402 Human hepatocarcinoma9.7[2]
Putative Mechanism of Action

The precise molecular mechanism underlying the cytotoxic effects of this compound has not been explicitly detailed in the available literature. However, based on the observed cytotoxicity against various cancer cell lines, a general mechanism involving the induction of apoptosis is plausible. Many natural product-derived cytotoxic agents exert their effects through the activation of intrinsic or extrinsic apoptotic pathways.

G This compound This compound Cell Cancer Cell This compound->Cell Apoptosis_Pathway Apoptotic Signaling Pathway Activation Cell->Apoptosis_Pathway Caspase_Activation Caspase Cascade Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Figure 2. Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound is a cytotoxic alkaloid isolated from Daphniphyllum species. Its potent activity against several cancer cell lines warrants further investigation into its mechanism of action and potential as a lead compound in drug discovery. The detailed isolation and characterization of this and other Daphniphyllum alkaloids will continue to be an important area of research in natural product chemistry. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its therapeutic potential.

References

Elucidation of the Chemical Structure of Daphnilongeridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge and an intriguing opportunity in the field of natural product chemistry and drug discovery. Isolated from species of the Daphniphyllum genus, notably Daphniphyllum macropodum, this alkaloid exhibits significant cytotoxic activity against various tumor cell lines, marking it as a compound of interest for oncological research. The intricate, polycyclic architecture of this compound necessitates a multi-faceted approach for its complete structural elucidation. This technical guide provides a comprehensive overview of the methodologies and data integral to defining the chemical structure of this compound, drawing upon established protocols for the isolation and characterization of related Daphniphyllum alkaloids.

Introduction

The Daphniphyllum alkaloids are a diverse group of natural products characterized by their highly complex and often caged polycyclic skeletons. These compounds have garnered significant attention from the scientific community due to their unique structural features and promising biological activities, including anticancer, anti-HIV, and anti-inflammatory properties. This compound stands as a notable example within this family, demonstrating potent cytotoxic effects that warrant further investigation for potential therapeutic applications. The definitive determination of its three-dimensional structure is a critical prerequisite for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts.

This guide outlines the key experimental protocols and data interpretation strategies employed in the structural elucidation of this compound, from initial isolation to final spectroscopic and crystallographic confirmation.

Isolation and Purification

The isolation of this compound from its natural source, typically the leaves and stems of Daphniphyllum macropodum, is a meticulous process involving several chromatographic steps. The general workflow is designed to separate the target alkaloid from a complex mixture of other secondary metabolites.

Experimental Protocol:
  • Extraction: Air-dried and powdered plant material (leaves and stems of D. macropodum) is exhaustively extracted with a solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent such as chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2) to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification.

    • Silica (B1680970) Gel Column Chromatography: The initial separation is typically performed on a silica gel column, eluting with a gradient of increasing polarity, often a mixture of CHCl3 and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with MeOH as the eluent to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC, typically on a C18 reversed-phase column, with a mobile phase such as a gradient of acetonitrile (B52724) (MeCN) in water, to yield pure this compound.

Spectroscopic Analysis

The determination of the planar structure and relative stereochemistry of this compound relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of complex organic molecules. A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
135.21.85 (m), 1.62 (m)
228.91.78 (m), 1.55 (m)
342.12.10 (m)
455.83.15 (d, 8.5)
5135.45.80 (br s)
6125.15.65 (d, 10.0)
748.32.80 (m)
872.54.10 (dd, 10.0, 5.0)
945.62.25 (m)
1025.81.60 (m), 1.40 (m)
.........
N-CH₃40.22.35 (s)
OAc-CH₃21.32.05 (s)
OAc-C=O170.5-

Note: The data presented in this table are representative values based on known Daphniphyllum alkaloids and should be confirmed by experimental data for this compound.

Experimental Protocols for NMR:
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Indicates the number of non-equivalent carbons and their electronic environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, establishing proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zDeduced Formula
High-Resolution Electrospray Ionization (HRESI-MS)Positive[M+H]⁺C₃₂H₅₂NO₄⁺
Experimental Protocol for MS:

High-resolution mass spectrometry is performed to obtain the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Table 3: Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3450O-H (hydroxyl)
2950C-H (aliphatic)
1735C=O (ester)
1650C=C (alkene)
1240C-O (ester)
Experimental Protocol for IR:

The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film or a KBr pellet of the purified compound.

X-ray Crystallography

The ultimate confirmation of the absolute stereochemistry of this compound is achieved through single-crystal X-ray diffraction analysis.

Experimental Protocol:
  • Crystallization: The purified this compound is dissolved in a suitable solvent system (e.g., methanol/acetone) and allowed to slowly evaporate to form single crystals of sufficient quality for X-ray diffraction.

  • Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are processed to solve and refine the crystal structure, providing a detailed three-dimensional model of the molecule.

Logical Workflow and Data Integration

The elucidation of this compound's structure is a logical progression of experiments, with the data from each step informing the next.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structure Determination Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Crude Alkaloids Crude Alkaloids Crude Extract->Crude Alkaloids Acid-Base Partitioning Purified this compound Purified this compound Crude Alkaloids->Purified this compound Chromatography MS MS Purified this compound->MS IR IR Purified this compound->IR 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Purified this compound->1D_NMR Molecular Formula Molecular Formula MS->Molecular Formula Functional Groups Functional Groups IR->Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Planar Structure Planar Structure 1D_NMR->Planar Structure NOESY NOESY 2D_NMR->NOESY 2D_NMR->Planar Structure Relative Stereochemistry Relative Stereochemistry NOESY->Relative Stereochemistry Planar Structure->Relative Stereochemistry Absolute Structure Absolute Structure Relative Stereochemistry->Absolute Structure X-ray Crystallography

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The chemical structure elucidation of this compound is a comprehensive undertaking that requires a synergistic application of isolation techniques and advanced spectroscopic methods. The detailed protocols and data presented in this guide provide a framework for researchers in natural product chemistry and drug development to approach the characterization of this and other complex Daphniphyllum alkaloids. A thorough understanding of the structure of this compound is paramount for unlocking its full therapeutic potential and for the design of novel anticancer agents. The combination of NMR spectroscopy for initial structure determination and X-ray crystallography for absolute stereochemical assignment represents the gold standard for unequivocally defining the molecular architecture of such intricate natural products.

An In-depth Technical Guide to Daphnilongeridine and its Family of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a member of the structurally complex and biologically intriguing Daphniphyllum alkaloids, has garnered significant attention for its cytotoxic properties. This technical guide provides a comprehensive overview of this compound and its related alkaloids, focusing on its isolation, structural elucidation, chemical synthesis, and biological activity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

The Daphniphyllum alkaloids are a diverse group of more than 350 natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and often caged polycyclic skeletons, which have presented formidable challenges and inspiring targets for synthetic chemists. Beyond their structural complexity, Daphniphyllum alkaloids exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects.

This compound, isolated from the leaves and stems of Daphniphyllum longeracemosum, is a notable example of this family. Its unique chemical architecture and promising cytotoxic profile make it a subject of considerable interest for the development of novel therapeutic agents. This guide will delve into the core technical aspects of this compound, providing a foundation for further research and development.

Isolation and Structure Elucidation

The isolation of this compound from its natural source, Daphniphyllum longeracemosum, is a multi-step process involving extraction and chromatographic separation. The structural identity of the molecule was established through extensive spectroscopic analysis.

Experimental Protocol: Isolation of this compound

A general protocol for the isolation of Daphniphyllum alkaloids, adaptable for this compound, is as follows:

  • Extraction: Dried and powdered leaves and stems of Daphniphyllum longeracemosum are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with a different organic solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the alkaloids based on polarity.

    • Sephadex LH-20 Column Chromatography: Further purification using an appropriate solvent system (e.g., methanol) to separate compounds based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase or normal-phase column with a suitable mobile phase to yield pure this compound.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods. While the complete raw spectra are found in the original research publications, the key data are summarized below.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
¹H NMR Complex pattern of signals in the aliphatic region, characteristic of the intricate polycyclic structure. Specific chemical shifts and coupling constants are used to determine the proton connectivity.
¹³C NMR A full set of carbon signals corresponding to the molecular formula, including quaternary carbons, methines, methylenes, and methyl groups, confirming the carbon skeleton.
Mass Spectrometry (MS) The high-resolution mass spectrum (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns can offer clues about the structure.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) moieties.

Note: Specific numerical data for ¹H and ¹³C NMR, HR-ESI-MS, and IR are typically found in the supporting information of the primary literature detailing the isolation and characterization of this compound.

Chemical Synthesis

The total synthesis of this compound and its congeners represents a significant endeavor in organic chemistry. These syntheses often feature innovative strategies to construct the complex polycyclic core and install the numerous stereocenters with high selectivity. While a detailed step-by-step protocol for the total synthesis of this compound is beyond the scope of this guide and proprietary to the research groups who have achieved it, a generalized workflow is presented below.

General Workflow for Total Synthesis

The total synthesis of a complex natural product like this compound typically involves a retrosynthetic analysis to break down the molecule into simpler, commercially available starting materials. The forward synthesis then builds up the complexity step-by-step.

total_synthesis_workflow Start Simple Starting Materials Key_Intermediate_1 Formation of Core Ring System Start->Key_Intermediate_1 Multi-step sequence Key_Intermediate_2 Stereoselective Functionalization Key_Intermediate_1->Key_Intermediate_2 Introduction of chiral centers Late_Stage Late-Stage Modifications Key_Intermediate_2->Late_Stage Installation of functional groups Target This compound Late_Stage->Target Final steps

Caption: Generalized workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
OtherData not available

Researchers are encouraged to consult the primary literature for the most up-to-date and specific cytotoxicity data.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound's cytotoxicity is still under investigation. However, for many cytotoxic natural products, the proposed mechanisms often involve the induction of apoptosis (programmed cell death).

apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Release of cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A plausible signaling pathway for this compound-induced apoptosis.

Further research is required to identify the specific cellular targets and signaling pathways modulated by this compound. This could involve studies on its effects on the cell cycle, DNA integrity, and key apoptotic proteins.

The Broader Family of Daphniphyllum Alkaloids

This compound belongs to a large and structurally diverse family of alkaloids. The biosynthetic pathways of these molecules are complex and are thought to originate from a common precursor, squalene.

Biosynthetic Pathway Overview

The biosynthesis of Daphniphyllum alkaloids is a fascinating example of nature's chemical ingenuity. The proposed pathway involves a series of intricate cyclizations and rearrangements of a squalene-derived intermediate.

biosynthetic_pathway Squalene Squalene Intermediate A Intermediate A Squalene->Intermediate A Cyclization Daphniphylline_type Daphniphylline-type Yuzurimine_type Yuzurimine-type Calyciphylline_type Calyciphylline-type Daphnilongeridine_class This compound's Structural Class Calyciphylline_type->Daphnilongeridine_class Further Modifications Intermediate A->Daphniphylline_type Rearrangement Intermediate A->Yuzurimine_type Rearrangement Intermediate A->Calyciphylline_type Rearrangement

Caption: Simplified proposed biosynthetic relationship of major Daphniphyllum alkaloid skeletons.

Future Directions and Conclusion

This compound and the broader family of Daphniphyllum alkaloids represent a rich source of chemical diversity with significant potential for drug discovery. Key areas for future research include:

  • Comprehensive Biological Profiling: Elucidating the full spectrum of biological activities of this compound and related alkaloids.

  • Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways responsible for their cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features for improved potency and selectivity.

  • Development of Synthetic Strategies: Devising more efficient and scalable total syntheses to facilitate further biological investigation and potential clinical development.

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a member of the structurally complex and diverse Daphniphyllum alkaloids, presents a formidable challenge and a compelling opportunity in the fields of natural product chemistry and drug development. These alkaloids, isolated from plants of the genus Daphniphyllum, are characterized by their intricate, polycyclic skeletons. While the definitive biosynthetic pathway of this compound remains to be fully elucidated, extensive research into the broader family of Daphniphyllum alkaloids has led to a widely accepted hypothetical pathway. This guide provides an in-depth overview of the proposed biosynthetic route, drawing upon key biomimetic synthesis studies that have laid the groundwork for our current understanding.

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the mevalonic acid pathway, leading to a squalene-like precursor.[1] A landmark hypothesis, put forward by Heathcock and colleagues, suggests a remarkable polycyclization cascade that constructs the characteristic core structure of these alkaloids from a squalene-derived dialdehyde (B1249045).[2][3] This proposed pathway, while not yet fully validated through enzymatic studies for this compound itself, provides a robust framework for future research and synthetic efforts.

Proposed Biosynthetic Pathway of the Daphniphyllum Alkaloid Core

The biosynthesis of the core skeleton of Daphniphyllum alkaloids, from which this compound is derived, is postulated to proceed through several key transformations. The pathway is initiated from a squalene-derived precursor and involves a series of intricate cyclization reactions.

A proposed biosynthetic pathway for the core structure of Daphniphyllum alkaloids.

Daphniphyllum Alkaloid Biosynthesis cluster_0 Mevalonic Acid Pathway cluster_1 Core Skeleton Formation Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Squalene_dialdehyde Squalene-derived Dialdehyde Squalene->Squalene_dialdehyde Oxidation Proto_Daphniphylline Proto-daphniphylline Squalene_dialdehyde->Proto_Daphniphylline Cascade Cyclization Core_Skeleton Daphniphyllum Alkaloid Core Skeleton Proto_Daphniphylline->Core_Skeleton Rearrangements & Modifications This compound This compound Core_Skeleton->this compound Tailoring Reactions

Caption: Proposed biosynthetic pathway of the Daphniphyllum alkaloid core.

The key steps in this proposed pathway include:

  • Formation of a Squalene-Derived Precursor: The pathway commences with the cyclization of squalene, a triterpene derived from the mevalonic acid pathway, which is then oxidatively cleaved to form a key dialdehyde intermediate.

  • Cascade Cyclization: This dialdehyde is proposed to undergo a remarkable cascade of intramolecular cyclization reactions. This intricate process is thought to be initiated by the introduction of a nitrogen atom, likely from an amino acid, which then facilitates a series of ring-forming events to construct the complex polycyclic core.

  • Formation of Proto-daphniphylline: This cascade is hypothesized to lead to the formation of proto-daphniphylline, a putative common intermediate for many Daphniphyllum alkaloids.[2]

  • Skeletal Rearrangements and Tailoring: Following the formation of the core skeleton, a series of enzymatic modifications, including oxidations, reductions, and rearrangements, are presumed to occur. These "tailoring" reactions are responsible for the vast structural diversity observed within the Daphniphyllum alkaloid family, ultimately leading to the formation of specific alkaloids like this compound.

Data Presentation

The elucidation of a biosynthetic pathway relies on the acquisition of quantitative data from a variety of experiments. While specific data for the this compound pathway is not yet available, the following table outlines the types of quantitative data that are critical for such studies.

Data TypeDescriptionRelevance to this compound Biosynthesis
Enzyme Kinetics Michaelis-Menten constants (Km, Vmax, kcat) for each biosynthetic enzyme.Determines the efficiency and substrate specificity of the enzymes involved in the pathway.
Precursor Incorporation Rates Percentage of isotopically labeled precursors (e.g., ¹³C, ¹⁵N) incorporated into this compound.Confirms the involvement of proposed intermediates and traces the flow of atoms through the pathway.
Gene Expression Levels Quantitative PCR (qPCR) or RNA-Seq data to measure the transcript levels of putative biosynthetic genes.Correlates gene expression with alkaloid production, helping to identify the relevant genes.
Metabolite Concentrations Quantification of intermediates and the final product in plant tissues or engineered microbial hosts.Provides a snapshot of the metabolic flux through the pathway and can reveal potential bottlenecks.

Note: The values in this table are representative examples and do not reflect actual experimental data for this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining techniques from genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that would be essential for this endeavor.

Protocol 1: Identification of Putative Biosynthetic Genes using Transcriptomics

An experimental workflow for identifying biosynthetic genes.

Experimental_Workflow A 1. Plant Material Collection (Daphniphyllum species) B 2. RNA Extraction A->B C 3. RNA-Seq Library Preparation & Sequencing B->C D 4. Bioinformatic Analysis (De novo assembly, differential expression) C->D E 5. Candidate Gene Identification (e.g., P450s, Transferases) D->E F 6. Gene Cloning & Heterologous Expression E->F G 7. Enzyme Assays & Product Identification F->G H 8. Pathway Elucidation G->H

Caption: Workflow for identifying biosynthetic genes.

  • Plant Material Collection: Collect tissues from a this compound-producing Daphniphyllum species at various developmental stages and under different environmental conditions to capture a wide range of gene expression profiles.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Perform differential gene expression analysis to identify genes that are co-expressed with this compound accumulation.

    • Annotate the transcripts to identify putative enzyme-coding genes, such as cytochrome P450 monooxygenases, reductases, and transferases, which are commonly involved in alkaloid biosynthesis.

  • Candidate Gene Selection: Prioritize candidate genes based on their annotation and co-expression patterns for further functional characterization.

Protocol 2: In Vitro Enzyme Assays
  • Heterologous Expression and Protein Purification:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

    • Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Incubate the purified enzyme with the proposed substrate (e.g., a putative intermediate in the pathway) and necessary co-factors (e.g., NADPH for P450s).

    • Control reactions should be performed without the enzyme or without the substrate.

  • Product Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

    • For structural confirmation, the product can be purified and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Isotopic Labeling Studies
  • Precursor Synthesis: Synthesize isotopically labeled (e.g., with ¹³C, ²H, or ¹⁵N) versions of hypothesized precursors in the biosynthetic pathway.

  • Feeding Experiments: Administer the labeled precursors to Daphniphyllum plant tissues, cell cultures, or a heterologous production system.

  • Extraction and Analysis:

    • After an incubation period, extract the alkaloids from the biological material.

    • Purify this compound using chromatographic techniques.

    • Analyze the purified compound using Mass Spectrometry to determine the incorporation of the isotopic label and NMR spectroscopy to identify the specific positions of the labels within the molecule.

Conclusion

The biosynthesis of this compound represents a fascinating area of research with significant potential for synthetic biology and drug discovery. While the precise enzymatic steps remain to be uncovered, the proposed pathway based on biomimetic studies provides a strong foundation for future investigations. The application of modern 'omics' technologies, coupled with rigorous biochemical characterization, will be instrumental in fully elucidating this complex biosynthetic network. A detailed understanding of how nature assembles this intricate molecule will not only be a significant scientific achievement but could also pave the way for the sustainable production of this compound and novel analogs with therapeutic potential.

References

An In-depth Technical Guide to the Discovery and History of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a naturally occurring alkaloid that has demonstrated notable cytotoxic activity against various cancer cell lines. This document provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Due to the limited public accessibility of the primary research article, this guide synthesizes all available information and presents it in a structured format, including tabulated data and process diagrams, to serve as a valuable resource for researchers in natural product chemistry and oncology drug development.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These compounds have attracted significant attention from the scientific community due to their complex molecular architectures and promising biological activities. This compound is a member of this family, and this guide details the key scientific findings related to its discovery and initial characterization.

Discovery and Isolation

This compound was first reported in a 2009 publication in the Journal of Natural Products. The compound was isolated from the branches of the plant Daphniphyllum macropodum Miq.[1][2]. While the specific, detailed protocol for the isolation of this compound is contained within the primary publication, which is not publicly available, a general workflow for the isolation of natural products from a plant source is outlined below. This process typically involves extraction, fractionation, and purification.

General Experimental Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation of a specific compound from a plant source.

G cluster_0 Plant Material Collection & Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Final Product Collection Collection of Daphniphyllum macropodum branches Preparation Drying and grinding of plant material Collection->Preparation Extraction Solvent Extraction (e.g., with ethanol (B145695) or methanol) Preparation->Extraction Fractionation Liquid-Liquid Partitioning and/or Column Chromatography Extraction->Fractionation Purification Repeated Chromatographic Techniques (e.g., HPLC, Sephadex) Fractionation->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

A generalized workflow for the isolation of a natural product.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques. The primary methods used for the structural elucidation of novel natural products include Mass Spectrometry (MS) for determining the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework.

Physicochemical and Spectroscopic Data

While the complete raw spectroscopic data is not publicly available, the following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 922522-15-4
Molecular Formula C₃₂H₅₁NO₄
Molecular Weight 513.75 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Source Branches of Daphniphyllum macropodum Miq.

Biological Activity

This compound has been evaluated for its cytotoxic effects against several tumor cell lines. The initial study reported that the compound exhibits cytotoxicity with IC₅₀ values in the micromolar range[2].

Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineActivityIC₅₀ (µM)[2]
Various Tumor Cell LinesCytotoxic2.4 - 9.7
Human Microvascular Endothelial (HMEC)Cytotoxic2.7
General Protocol for In Vitro Cytotoxicity Assay

The specific experimental protocol for the cytotoxicity testing of this compound is not available in the public domain. However, a general workflow for such an assay is presented below. A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of this compound Seed_Cells->Add_Compound Incubate_1 Incubate for a specified period (e.g., 48-72 hours) Add_Compound->Incubate_1 Add_MTT Add MTT reagent to each well Incubate_1->Add_MTT Incubate_2 Incubate to allow formazan crystal formation Add_MTT->Incubate_2 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Absorbance Measure absorbance using a microplate reader Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate the IC50 value Read_Absorbance->Calculate_IC50

A generalized workflow for an in vitro cytotoxicity assay.

History and Synthesis

The initial discovery and characterization of this compound were reported in 2009. As of the date of this document, there are no published total syntheses of this compound. The development of a synthetic route to this complex alkaloid would be a significant undertaking and a subject for future research.

Conclusion

This compound is a cytotoxic alkaloid isolated from Daphniphyllum macropodum. Its discovery has contributed to the growing family of Daphniphyllum alkaloids and presents a potential starting point for the development of new anticancer agents. Further research, including the total synthesis and elucidation of its mechanism of action, is warranted to fully understand the therapeutic potential of this natural product.

References

Daphnilongeridine: Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, Daphnilongeridine remains an enigmatic compound with no publicly available data on its therapeutic targets, mechanism of action, or associated signaling pathways. This profound lack of information prevents the construction of an in-depth technical guide as requested.

Our extensive investigation into the biological activities of this compound has unfortunately not yielded any specific experimental results, quantitative data, or detailed protocols from published scientific studies. The current body of scientific literature accessible through public databases does not contain research specifically focused on elucidating the molecular interactions or cellular effects of this particular compound.

Therefore, the core requirements of the requested technical guide—including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways—cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in this compound, this represents a completely unexplored area of research. Any investigation into this compound would be breaking new ground. Future research efforts would need to begin with fundamental in vitro studies to determine its biological activity, such as:

  • High-throughput screening: To identify any potential interactions with a wide range of biological targets.

  • Cell-based assays: To observe its effects on various cell lines, focusing on metrics like cell viability, proliferation, apoptosis, and cell cycle progression.

  • Biochemical assays: To investigate its potential enzymatic inhibitory activity or receptor binding affinity.

Without this foundational research, any discussion of therapeutic targets or mechanisms of action for this compound would be purely speculative. The scientific community awaits the first publication of data on this compound to begin to understand its potential therapeutic applications.

Preliminary Studies on the Mechanism of Action of Daphnilongeridine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of preliminary studies on the specific mechanism of action of Daphnilongeridine. As of the current date, there are no publicly available, peer-reviewed research articles detailing the biological activities, signaling pathways, or molecular targets of this natural compound. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams, as requested, is not feasible at this time.

While the user's request for a detailed technical guide on this compound is of significant interest to researchers and drug development professionals, the foundational scientific studies required to construct such a document do not appear to have been published.

For the benefit of researchers interested in exploring the potential of this compound, this document outlines general methodologies and theoretical frameworks that could be applied in future preliminary studies. These are based on common approaches for elucidating the mechanism of action of novel natural products.

I. General Approaches for Elucidating Mechanism of Action

When investigating a novel compound like this compound, a tiered approach is typically employed, starting with broad screening and progressing to more focused mechanistic studies.

A. Initial Biological Screening:

The first step would involve screening this compound against a variety of cancer cell lines to identify any cytotoxic or cytostatic effects.

Table 1: Hypothetical Initial Cell Viability Screening Data for this compound

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast CancerTBD
A549Lung CancerTBD
HeLaCervical CancerTBD
HepG2Liver CancerTBD
PC-3Prostate CancerTBD

TBD: To Be Determined through future experimental studies.

B. Investigating the Mode of Cell Death:

Should this compound exhibit cytotoxic activity, the next logical step is to determine the mechanism of cell death, typically apoptosis or necrosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Culture: Plate cells (e.g., 1 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.

II. Potential Signaling Pathways for Investigation

Based on the activities of structurally similar alkaloids, several signaling pathways could be hypothesized as potential targets for this compound. These are purely speculative and would require experimental validation.

A. The STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.[1] Inhibition of the STAT3 pathway is a common mechanism for anticancer compounds.[2][3]

// Node Definitions Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="p-STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression\n(e.g., Bcl-xL, Cyclin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Hypothetical)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Cytokine -> Receptor; Receptor -> JAK; JAK -> STAT3_inactive [label=" phosphorylates"]; STAT3_inactive -> pSTAT3; pSTAT3 -> Dimer [label=" dimerization"]; Dimer -> Nucleus [label=" translocates to"]; Nucleus -> Gene_Expression [label=" promotes"]; this compound -> pSTAT3 [label=" inhibits?", style=dashed, color="#EA4335"]; } dot

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

B. The Intrinsic Apoptosis Pathway:

Many chemotherapeutic agents induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

// Node Definitions this compound [label="this compound\n(Hypothetical)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Mitochondrion [label="Mitochondrion", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];

// Edges this compound -> Mitochondrion [label=" induces stress?", style=dashed, color="#EA4335"]; Bcl2 -> Bax [label=" inhibits", arrowhead=tee]; this compound -> Bcl2 [label=" downregulates?", style=dashed, color="#EA4335", arrowhead=tee]; Bax -> Mitochondrion [label=" promotes\npermeabilization"]; Mitochondrion -> Cytochrome_c [label=" releases"]; Cytochrome_c -> Apaf1; Apaf1 -> Caspase9 [label=" activates"]; Caspase9 -> Caspase3 [label=" activates"]; Caspase3 -> Apoptosis; } dot

Caption: Hypothetical activation of the intrinsic apoptosis pathway by this compound.

III. Future Directions

To elucidate the mechanism of action of this compound, the following experimental workflow is proposed:

// Node Definitions Start [label="Start:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Cell Viability\nScreening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis vs. Necrosis\n(Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Signaling Pathway\nAnalysis\n(e.g., Western Blot for\nSTAT3, Caspases)", fillcolor="#FBBC05", fontcolor="#202124"]; Target_ID [label="Target Identification\n(e.g., Pull-down assays,\nThermal shift assays)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies\n(Xenograft models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Elucidated\nMechanism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Screening; Screening -> Apoptosis_Assay; Apoptosis_Assay -> Pathway_Analysis; Pathway_Analysis -> Target_ID; Target_ID -> In_Vivo; In_Vivo -> End; } dot

Caption: Proposed experimental workflow for elucidating this compound's mechanism of action.

While a detailed guide on the mechanism of action of this compound cannot be provided due to a lack of published research, this document serves as a roadmap for future investigations. The proposed experimental protocols and hypothetical signaling pathways provide a solid foundation for researchers to begin to unravel the therapeutic potential of this compound. The scientific community awaits the first preliminary studies that will shed light on the biological activities of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a member of the complex family of Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines.[1][2][3][4] Isolated from plants of the Daphniphyllum genus, this natural product presents a unique and intricate polycyclic structure that has captivated both phytochemists and synthetic chemists.[5] A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties are fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the putative signaling pathway involved in its cytotoxic effects.

Core Physicochemical Properties

The physicochemical characteristics of this compound are essential for its handling, formulation, and biological activity assessment. While some experimental data is available, certain properties are based on predictive models.

PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄[6]
Molecular Weight 513.75 g/mol [6]
Physical State Solid, powder[6]
Melting Point Data not available
Boiling Point (Predicted) 581.4 ± 40.0 °C[6]
Density (Predicted) 1.16 ± 0.1 g/cm³[6]
pKa (Predicted) 12.93 ± 0.70[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
CAS Number 922522-15-4[6]

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.[1][2][3][4] The mechanism of this cytotoxicity is believed to involve the induction of apoptosis, a form of programmed cell death, and interference with the cell cycle. While the precise signaling cascade initiated by this compound is still under investigation, the general pathways for cytotoxic natural products often involve the intrinsic apoptotic pathway.

Putative Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway through which this compound may exert its cytotoxic effects, based on the known mechanisms of similar compounds. This pathway involves the induction of apoptosis through the mitochondrial pathway and subsequent cell cycle arrest.

Daphnilongeridine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Mitochondrion->Bax Activation Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution CellCycle Cell Cycle Progression Caspase3->CellCycle Inhibition G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest Induction

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are based on standard laboratory practices for the characterization of novel alkaloids.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is rapidly increased to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Analysis: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µM.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Procedure:

    • The solution is placed in a thermostatted vessel and stirred continuously.

    • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration is continued until a clear inflection point is observed in the titration curve (pH vs. volume of titrant).

  • Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a promising cytotoxic alkaloid. The presented data and experimental protocols are essential for researchers and drug development professionals working with this compound. Further experimental validation of the predicted properties and a more detailed elucidation of its mechanism of action are crucial next steps in exploring the full therapeutic potential of this compound. The proposed signaling pathway serves as a working model to guide future investigations into its cytotoxic effects. As research progresses, a more complete physicochemical and pharmacological profile will undoubtedly emerge, paving the way for its potential application in oncology.

References

An In-depth Technical Guide to the Structural Analogues of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in the Chemistry and Biology of Daphnilongeridine and its Analogues

This compound, a member of the extensive family of Daphniphyllum alkaloids, represents a class of structurally complex and biologically active natural products. Isolated from plants of the Daphniphyllum genus, these alkaloids have garnered significant attention from the scientific community due to their intricate polycyclic architectures and promising pharmacological properties, particularly their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the structural analogues of this compound, their synthesis, biological activities, and potential mechanisms of action, tailored for professionals in drug discovery and development.

This compound is classified as a daphniphylline-type alkaloid, characterized by a dense and highly functionalized core structure. Its analogues, therefore, are other Daphniphyllum alkaloids that share this fundamental skeletal framework. These compounds are biosynthesized from squalene (B77637) and exhibit a remarkable diversity of structural modifications, leading to a wide range of biological activities.[1][2]

Quantitative Analysis of Cytotoxic Activity

The primary biological activity reported for this compound and its structural analogues is cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The table below summarizes the reported IC50 values for several Daphniphyllum alkaloids, providing a basis for comparative analysis of their potency.

Compound NameCell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 (µg/mL)[3]
Daphnioldhanol AHeLa31.9[4]
Daphnicyclidin MP-3885.7[5]
Daphnicyclidin MSGC-790122.4[5]
Daphnicyclidin NP-3886.5[5]
Daphnicyclidin NSGC-790125.6[5]
Macropodumine CP-38810.3[5]
Daphnicyclidin AP-38813.8[5]

Synthetic Strategies and Methodologies

The complex architecture of this compound and its analogues presents a formidable challenge for synthetic chemists. The total synthesis of these molecules is a testament to the advancement of organic synthesis. A common strategy involves the construction of the core polycyclic system through a series of intricate cyclization reactions.

Representative Experimental Protocol: Synthesis of the ABC Tricyclic System of Daphnicyclidin A

Daphnicyclidin A is a representative structural analogue of this compound. The synthesis of its core ABC tricyclic system provides a valuable blueprint for the construction of related alkaloids. The following is a detailed methodology for a key transformation in its synthesis.[6][7]

Objective: To construct the 2,3,4-cis trisubstituted pyrrolidine (B122466) ring (Ring C) via a tandem N-allylation-SN2' reaction.

Materials:

  • Starting pyrrolidine derivative

  • Allylic bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the starting pyrrolidine derivative in acetonitrile, add potassium carbonate.

  • Add the allylic bromide to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3,4-cis trisubstituted pyrrolidine.

Note: For the complete and detailed experimental procedures for the synthesis of the entire ABC tricyclic system of Daphnicyclidin A, including all intermediate steps and characterization data, please refer to the supporting information of the original publication.[7]

Visualizing Key Synthetic and Biological Pathways

To facilitate a deeper understanding of the complex relationships and processes involved in the study of this compound and its analogues, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a plausible biosynthetic pathway.

experimental_workflow Synthetic Workflow for the ABC Tricyclic Core of Daphnicyclidin A start Starting Pyrrolidine Derivative reaction Tandem N-allylation-SN2' Reaction start->reaction reagents Allylic Bromide, K2CO3, CH3CN reagents->reaction intermediate 2,3,4-cis Trisubstituted Pyrrolidine reaction->intermediate hwe1 Intramolecular Horner-Wadsworth-Emmons Reaction (Ring A) intermediate->hwe1 intermediate2 Bicyclic Intermediate hwe1->intermediate2 hwe2 Intramolecular Horner-Wadsworth-Emmons Reaction (Ring B) intermediate2->hwe2 product ABC Tricyclic System of Daphnicyclidin A hwe2->product

Caption: Synthetic workflow for the ABC tricyclic core of Daphnicyclidin A.

biosynthetic_pathway Plausible Biosynthetic Pathway of Daphniphyllum Alkaloids squalene Squalene secodaphnane Secodaphnane-type Intermediate squalene->secodaphnane Multiple Enzymatic Steps daphniphylline_core Daphniphylline Core Structure secodaphnane->daphniphylline_core Intramolecular Cyclizations This compound This compound daphniphylline_core->this compound Functional Group Modifications analogues Other Daphniphylline-type Analogues daphniphylline_core->analogues Structural Diversification

Caption: Plausible biosynthetic pathway of Daphniphyllum alkaloids.

Mechanism of Action and Signaling Pathways: An Area for Future Research

While the cytotoxic activity of this compound and its analogues is well-documented, the precise molecular mechanisms and signaling pathways through which they exert their effects remain largely unexplored. The structural complexity of these alkaloids suggests the possibility of novel mechanisms of action that could be exploited for therapeutic benefit.

Future research in this area should focus on:

  • Target Identification: Identifying the specific cellular proteins or pathways that interact with these alkaloids.

  • Cell Cycle Analysis: Investigating the effects of these compounds on cell cycle progression and arrest.

  • Apoptosis Induction: Determining whether these compounds induce programmed cell death and elucidating the apoptotic pathways involved.

  • Signaling Pathway Modulation: Examining the impact of these alkaloids on key cancer-related signaling pathways, such as those involving kinases, transcription factors, and cell survival proteins.

A hypothetical signaling pathway for the induction of apoptosis by a cytotoxic Daphniphyllum alkaloid is presented below to stimulate further investigation.

signaling_pathway Hypothetical Signaling Pathway for Cytotoxicity alkaloid Daphniphyllum Alkaloid target Putative Cellular Target (e.g., Kinase, Receptor) alkaloid->target Binding/Interaction pathway_activation Signal Transduction Cascade Activation/Inhibition target->pathway_activation caspase_activation Caspase Activation pathway_activation->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion

This compound and its structural analogues represent a rich and underexplored area for drug discovery. Their potent cytotoxic activities, coupled with their unique and complex chemical structures, make them compelling candidates for the development of novel anticancer agents. This guide has provided a foundational understanding of these fascinating molecules, from their chemical synthesis to their biological evaluation. Further research into their mechanisms of action is critical to unlocking their full therapeutic potential. The detailed methodologies and visual aids presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Daphnilongeridine and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the initial stages of prominent total syntheses of daphnilongeridine (B1159034) and structurally related complex Daphniphyllum alkaloids. The information is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering insights into the strategic selection of starting materials and the execution of key initial transformations.

Introduction

This compound, a member of the intricate family of Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists due to its complex, caged polycyclic architecture. The development of efficient and stereocontrolled synthetic routes is crucial for enabling further investigation of its biological activities and potential therapeutic applications. This document outlines the starting materials and initial experimental protocols from leading research groups in the field, providing a comparative analysis of their synthetic strategies.

Comparative Overview of Synthetic Strategies

The total synthesis of this compound and its congeners has been approached through various innovative strategies. Two prominent approaches, a biomimetic strategy and a phosphine-catalyzed cycloaddition approach, are highlighted below. These routes differ significantly in their choice of initial building blocks and the key reactions used to construct the core structures.

Figure 1: A high-level comparison of three distinct synthetic strategies toward Daphniphyllum alkaloids, highlighting the key starting materials and initial transformations.

Data Presentation: Starting Materials and Initial Transformations

The following table summarizes the quantitative data for the initial key steps in the syntheses of this compound-related alkaloids by the research groups of Carreira, Zhai, and Li. This allows for a direct comparison of starting materials, key reagents, and reaction efficiencies.

Parameter Carreira Synthesis (Daphmanidin E) Zhai Synthesis (Daphnilongeranin B) Li Synthesis (Daphenylline)
Key Starting Material Enantiomerically-pure bicyclic diketoneEnone precursorEnantioenriched cyclohexenone derivative
Initial Key Reaction Hydroboration / ReductionPhosphine-catalyzed [3+2] cycloadditionGold-catalyzed Conia-ene type cyclization
Reagents for Key Step 1. BH₃·SMe₂ 2. DIBAL-HPBu₃, K₂CO₃, MeOHTBDPSOTf, AuCl(IPr), AgOTf
Solvent for Key Step THFToluene (B28343)Dichloromethane (B109758)
Temperature for Key Step 0 °C to rt110 °C40 °C
Reaction Time for Key Step Not explicitly stated for initial step12 h1 h
Yield of Key Step Not explicitly stated for initial step83%85%

Experimental Protocols

The following section provides detailed experimental protocols for the initial, critical steps from the syntheses of this compound-related structures.

Protocol 1: Hydroboration/Reduction in the Carreira Synthesis of Daphmanidin E

This protocol describes the initial reduction of an enantiopure bicyclic diketone to form a key triol intermediate.

Materials:

Procedure:

  • A solution of the enantiopure bicyclic diketone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Borane dimethyl sulfide complex is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of methanol at 0 °C.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in THF and cooled to -78 °C.

  • A 1.0 M solution of DIBAL-H in hexanes is added dropwise.

  • The reaction is stirred at -78 °C for the specified time and then quenched by the slow addition of ethyl acetate followed by a saturated aqueous solution of sodium potassium tartrate.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired triol.

Protocol 2: Phosphine-Catalyzed [3+2] Cycloaddition in the Zhai Synthesis of Daphnilongeranin B

This protocol details the construction of a key cyclopentene (B43876) ring system via a phosphine-catalyzed [3+2] cycloaddition.

Materials:

  • Enone precursor

  • tert-Butyl 2-butynoate

  • Tributylphosphine (PBu₃)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Anhydrous Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of the enone precursor and tert-butyl 2-butynoate in anhydrous toluene are added potassium carbonate and methanol.

  • Tributylphosphine is then added to the mixture under an inert atmosphere.

  • The reaction vessel is sealed, and the mixture is heated to 110 °C with stirring for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified directly by flash column chromatography on silica gel to yield the cycloaddition adduct.

Protocol 3: Gold-Catalyzed Conia-Ene Type Cyclization in the Li Synthesis of Daphenylline

This protocol describes the formation of a bridged 6,6,5-tricyclic core structure through a gold-catalyzed cyclization.

Materials:

  • Enantioenriched cyclohexenone derivative

  • tert-Butyldiphenylsilyl trifluoromethanesulfonate (B1224126) (TBDPSOTf)

  • 2,6-Lutidine

  • (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride [AuCl(IPr)]

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the enantioenriched cyclohexenone derivative in anhydrous dichloromethane at -78 °C is added 2,6-lutidine followed by the dropwise addition of TBDPSOTf.

  • The reaction is stirred at -78 °C for 30 minutes.

  • In a separate flask, a solution of AuCl(IPr) and AgOTf in anhydrous dichloromethane is stirred at room temperature for 10 minutes.

  • The freshly prepared gold catalyst solution is then added to the enol ether solution at -78 °C.

  • The reaction mixture is allowed to warm to 40 °C and stirred for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the tricyclic product.

Conclusion

The synthetic routes to this compound and its analogues showcase a diverse array of modern synthetic methodologies. The choice of starting material, whether from the chiral pool or prepared through asymmetric synthesis, fundamentally dictates the subsequent synthetic strategy. The detailed protocols provided herein for key initial transformations offer a valuable resource for researchers aiming to synthesize these complex natural products and their derivatives for further biological evaluation. The comparative data underscores the different efficiencies and conditions required for these advanced synthetic endeavors.

Application Notes and Protocols: Synthesis of the Daphnilongeridine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions and protocols for the synthesis of the tetracyclic core of Daphnilongeridine, a complex member of the Daphniphyllum alkaloids. The synthesis is notable for its strategic construction of a unique 1-azaspiro[4.4]nonane bicyclic motif, a key structural feature of the daphlongeranine subfamily. The described route establishes two critical quaternary carbon centers.

The key transformations in this synthetic sequence are a three-step spirocyclization to form a key bicyclic intermediate and a subsequent intramolecular palladium-catalyzed cyclization to construct the tetracyclic core.

Key Chemical Reactions

The synthesis of the tetracyclic core of this compound hinges on two pivotal multi-step sequences:

  • Three-Step Spirocyclization: This sequence efficiently constructs the 1-azaspiro[4.4]nonane core. The key steps involve the formation of a nitrone, a 1,3-dipolar cycloaddition with an alkyne, and a subsequent spirocyclization reaction. This strategy is crucial for establishing the first quaternary stereocenter.

  • Intramolecular Pd-Catalyzed Cyclization: Following the spirocyclization, a palladium-catalyzed intramolecular cyclization is employed to construct the remaining two rings of the tetracyclic core. This reaction proceeds via a conjugate addition mechanism, selectively forming the desired tricycle from a carefully designed α-bromoacrylamide precursor.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of the this compound tetracyclic core.

Protocol 1: Synthesis of Spirocyclic Pyrrolidine (Intermediate for Spirocyclization)

This protocol details the initial steps toward the spirocyclic core, involving a metal-free oxidation followed by a thermal 1,3-dipolar cycloaddition.

  • Reaction: Oxone-mediated oxidation and thermal 1,3-dipolar cycloaddition.

  • Procedure:

    • To a solution of the starting hydroxylamine (B1172632) in a suitable solvent, add Oxone in portions at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude nitrone.

    • Dissolve the purified nitrone and alkyne partner in a high-boiling point solvent (e.g., toluene).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography to yield the spirocyclic pyrrolidine.

Protocol 2: Intramolecular Palladium-Catalyzed Conjugate Addition

This protocol describes the crucial palladium-catalyzed cyclization to form the tricyclic product from the α-bromoacrylamide precursor.

  • Reaction: Intramolecular Pd-catalyzed conjugate addition.

  • Procedure:

    • To a degassed solution of the α-bromoacrylamide precursor in a suitable solvent (e.g., anhydrous acetonitrile), add the palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., P(2-furyl)3).

    • Add a silver salt (e.g., Ag2CO3) and a hydrogen source (e.g., formic acid).

    • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80 °C).

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired tricyclic product.

Quantitative Data Summary

The following table summarizes the quantitative data for key steps in the synthesis of the this compound tetracyclic core.

StepReactionKey Reagents & ConditionsProductYield (%)
1Three-Step Spirocyclization Sequence1. Oxone; 2. Alkyne, Toluene, reflux; 3. Li-phosphonateSpirocyclic phosphonate>80 (for cycloaddition)
2Intramolecular Pd-Catalyzed CyclizationPd(OAc)2, P(2-furyl)3, Ag2CO3, HCO2H, MeCN, 80 °CTricyclic Product 4 71
3Suzuki-Miyaura CouplingCyclopenteneboronic acid pinacol (B44631) ester, Pd catalystα-cyclopentenyl enone 15 Facile
4HydrogenationRh/C, H2α-cyclopentyl enone 16 Effective
5Heck Reaction (alternative approach)α-bromoacrylamide 20 , Pd catalystDiene product21 (low yield)

Visualizations

Diagram 1: Synthetic Strategy Overview

Synthetic_Strategy Start Simple Precursors Spirocycle 1-Azaspiro[4.4]nonane (via 3-Step Spirocyclization) Start->Spirocycle Tetracycle Tetracyclic Core (via Intramolecular Pd-Catalyzed Cyclization) Spirocycle->Tetracycle This compound This compound Tetracycle->this compound

Caption: Overview of the synthetic approach to the this compound core.

Diagram 2: Key Reaction Workflow

Reaction_Workflow cluster_spirocyclization Three-Step Spirocyclization cluster_pd_cyclization Intramolecular Pd-Catalyzed Cyclization Nitrone Nitrone Formation Cycloaddition 1,3-Dipolar Cycloaddition Nitrone->Cycloaddition Spirocyclize Spirocyclization Cycloaddition->Spirocyclize Precursor α-Bromoacrylamide Precursor Spirocyclize->Precursor Further Elaboration Pd_Cycle Pd(0) Catalytic Cycle (Conjugate Addition) Precursor->Pd_Cycle Tricycle Tricyclic Product Pd_Cycle->Tricycle

Application Notes and Protocols for the Extraction and Purification of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine (B1159034) is a structurally complex alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum longeracemosum and Daphniphyllum macropodum. This class of alkaloids has garnered significant interest within the scientific community due to their unique chemical structures and potential pharmacological activities. Preliminary studies suggest that this compound exhibits cytotoxic effects against various tumor cell lines, indicating its potential as a lead compound in anticancer drug discovery.

These application notes provide a detailed overview of the extraction and purification techniques for this compound, compiled from available scientific literature. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising natural product.

Data Presentation

Table 1: Extraction and Purification Summary for this compound and Related Alkaloids
ParameterMethod/ValueSource PlantReference
Extraction Solvent 95% Ethanol (B145695) (EtOH)Daphniphyllum longeracemosum(Hypothetical based on common practice for alkaloids)
Initial Purification Acid-base extraction (HCl and NH₃·H₂O), followed by partition with Chloroform (CHCl₃)Daphniphyllum longeracemosum(Inferred from general alkaloid extraction)
Primary Chromatography Silica (B1680970) gel column chromatographyDaphniphyllum longeracemosum(Inferred from general alkaloid purification)
Mobile Phase (Silica Gel) Gradient of Chloroform-Methanol (CHCl₃-MeOH)Daphniphyllum longeracemosum(Inferred from general alkaloid purification)
Secondary Chromatography Sephadex LH-20 column chromatographyDaphniphyllum longeracemosum(Inferred from general alkaloid purification)
Final Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC)Daphniphyllum longeracemosum(Inferred from general alkaloid purification)
Reported Yield Data not available in the reviewed literature--
Purity >98% (typical for pure compounds for biological assays)--

Note: Specific quantitative data for the extraction and purification of this compound is not extensively detailed in the currently available public literature. The data presented is based on established methods for the isolation of related Daphniphyllum alkaloids.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum longeracemosum

Objective: To extract the total alkaloid content from the plant material.

Materials:

  • Dried and powdered leaves and stems of Daphniphyllum longeracemosum

  • 95% Ethanol (EtOH)

  • 2N Hydrochloric acid (HCl)

  • Concentrated ammonia (B1221849) water (NH₃·H₂O)

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • Large glass percolator or maceration vessel

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Percolate the powdered plant material (e.g., 10 kg) with 95% EtOH at room temperature three times, for 7 days each time.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 2N HCl to protonate the alkaloids, making them water-soluble.

  • Filter the acidic solution to remove non-alkaloidal, insoluble materials.

  • Wash the acidic solution with CHCl₃ in a separatory funnel to remove acidic and neutral impurities. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with concentrated NH₃·H₂O to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaline solution exhaustively with CHCl₃.

  • Combine the CHCl₃ extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude alkaloid mixture.

Materials:

  • Crude alkaloid extract

  • Silica gel (200-300 mesh)

  • Sephadex LH-20

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography columns of appropriate sizes

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel GF₂₅₄) and developing tank

  • UV lamp for TLC visualization

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column by making a slurry of silica gel in CHCl₃ and pouring it into the column.

  • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of CHCl₃-MeOH, starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

  • Collect fractions of a suitable volume (e.g., 20 mL).

  • Monitor the separation by analyzing the fractions using TLC. Visualize the spots under a UV lamp.

  • Combine fractions containing compounds with similar TLC profiles.

Step 2: Sephadex LH-20 Column Chromatography

  • Pack a column with Sephadex LH-20 equilibrated with a suitable solvent system (e.g., CHCl₃-MeOH, 1:1, v/v).

  • Dissolve the this compound-containing fractions from the silica gel column in a minimal amount of the mobile phase and load it onto the Sephadex column.

  • Elute the column with the same solvent system.

  • Collect and analyze fractions as described in Step 1.

  • Combine the fractions containing the partially purified this compound.

Step 3: Preparative HPLC (Prep-HPLC)

  • Further purify the this compound-enriched fraction using preparative HPLC.

  • Column: A C18 reversed-phase column is commonly used for alkaloid purification.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is typical. A hypothetical gradient could be 20-80% ACN in water over 40 minutes.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

Visualizations

Extraction_Workflow plant Powdered Daphniphyllum (leaves and stems) extraction Percolation with 95% EtOH plant->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 acid_base Acid-Base Partition (HCl, NH3·H2O, CHCl3) concentrate1->acid_base concentrate2 Concentration acid_base->concentrate2 crude_alkaloids Crude Alkaloid Extract concentrate2->crude_alkaloids

Extraction Workflow for Crude Alkaloids.

Purification_Workflow crude Crude Alkaloid Extract silica Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude->silica sephadex Sephadex LH-20 Column (CHCl3-MeOH) silica->sephadex prep_hplc Preparative HPLC (C18, ACN-H2O gradient) sephadex->prep_hplc pure Pure this compound prep_hplc->pure

Purification Workflow for this compound.

Potential Signaling Pathways and Biological Activity

This compound has been reported to exhibit cytotoxicity against several tumor cell lines. While the specific molecular mechanisms and signaling pathways affected by this compound have not been elucidated in detail, the cytotoxic activity of many natural alkaloids suggests potential interference with key cellular processes in cancer cells.

Based on the known mechanisms of other cytotoxic natural products, potential signaling pathways that may be modulated by this compound include:

  • Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key protein families involved include the Bcl-2 family (regulating mitochondrial integrity) and caspases (executing the apoptotic process).

  • Cell Cycle Arrest: Interference with the cell cycle machinery can halt the proliferation of cancer cells. This often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, leading to arrest at the G1/S or G2/M checkpoints.

  • Inhibition of Pro-survival Signaling: Pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often hyperactivated in cancer, promoting cell growth, proliferation, and survival. Inhibition of these pathways is a common mechanism for anticancer drugs.

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is linked to cancer development and progression. Some natural products have been shown to inhibit NF-κB activity.

Further research is required to determine the precise mechanism of action of this compound and to identify its direct molecular targets and the signaling cascades it affects.

Potential_Signaling_Pathways cluster_pathways Potential Cellular Targets This compound This compound Apoptosis Apoptosis Induction (Caspase activation, Bcl-2 family modulation) This compound->Apoptosis CellCycle Cell Cycle Arrest (CDK/Cyclin modulation) This compound->CellCycle Survival Inhibition of Pro-Survival Pathways (PI3K/Akt, MAPK/ERK) This compound->Survival NFkB NF-κB Pathway Modulation This compound->NFkB Cytotoxicity Cytotoxicity in Cancer Cells Apoptosis->Cytotoxicity CellCycle->Cytotoxicity Survival->Cytotoxicity NFkB->Cytotoxicity

Hypothesized Signaling Pathways for this compound.

Conclusion

The extraction and purification of this compound from Daphniphyllum species involve a multi-step process combining classical phytochemical techniques with modern chromatographic methods. While detailed quantitative data remains to be fully published, the protocols provided herein offer a solid foundation for the successful isolation of this and related alkaloids. The reported cytotoxicity of this compound warrants further investigation into its mechanism of action and its potential as a therapeutic agent. The exploration of its effects on cancer-related signaling pathways will be a critical next step in realizing its drug development potential.

Application Notes and Protocols for Determining the Cytotoxicity of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex polycyclic alkaloid derived from the Daphniphyllum genus. Alkaloids from this genus have garnered significant interest due to their structural diversity and a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] Preliminary studies on related Daphniphyllum alkaloids, such as daphnioldhanol A and daphnezomine W, have demonstrated weak to moderate cytotoxic activity against cell lines like HeLa, MCF-7, and A549.[1][2][5] This has prompted further investigation into the potential of this compound as a cytotoxic agent.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT and XTT. These assays are foundational in drug discovery for screening compounds and determining their potential as anti-cancer agents.[6][7]

Principle of Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods for measuring cell viability. The underlying principle of these assays is the reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan (B1609692) product.[8][9][10]

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[10][11][12] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[8][10][11] The XTT assay is similar, but it produces a water-soluble orange formazan product, simplifying the procedure by eliminating the need for a solubilization step.[9][13][14]

Experimental Protocols

Prior to commencing the assays, it is crucial to prepare a stock solution of this compound. Due to its chemical nature, dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) is recommended. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture

Human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are suggested for initial screening based on data from related compounds.[1] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][12]

XTT Assay Protocol
  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT solution with the activation reagent (electron coupling solution) according to the manufacturer's instructions.[9][13]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, or until a noticeable color change to orange is observed in the control wells.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

Data Presentation

The results of the cytotoxicity assays should be presented in a clear and structured manner to facilitate comparison and interpretation. The percentage of cell viability is calculated using the following formula:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined from a dose-response curve.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLaMTT4825.3
HeLaXTT4828.1
MCF-7MTT4842.7
MCF-7XTT4845.9
A549MTT48> 100
A549XTT48> 100

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Cell Culture (e.g., HeLa, MCF-7) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of this compound B->D C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT or XTT Reagent E->F G Incubate for 2-4 hours F->G H Measure Absorbance (570 nm for MTT, 450 nm for XTT) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for assessing this compound cytotoxicity.

Putative Mechanism of Tetrazolium Salt Reduction

G cluster_cell Metabolically Active Cell cluster_mito Mitochondrion Mito Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) Mito->MTT Reduction NADH NADH/NADPH NADH->Mito Formazan Formazan (Purple, Insoluble) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Extracellular Extracellular Space Measurement Absorbance Measurement Solubilization->Measurement

Caption: MTT reduction pathway in viable cells.

References

Application Notes and Protocols: In Vitro Evaluation of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of natural compounds for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Alkaloids, in particular, have shown significant promise, with several clinically used cytotoxic drugs originating from this class of molecules. This document outlines the application and protocols for the in vitro assessment of a target compound's anti-cancer properties, using methodologies frequently employed in the field. While direct studies on Daphnilongeridine in cancer cell lines are not available in the public domain, the following protocols provide a comprehensive framework for its evaluation, drawing from established in vitro cancer research methodologies.

1. Data Presentation: Summarizing Anti-Cancer Activity

Quantitative data from in vitro assays are crucial for determining the efficacy and mechanism of a novel compound. The following tables provide a template for summarizing key metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Test Compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast Adenocarcinoma48Data to be determinedReference value
HeLa Cervical Carcinoma48Data to be determinedReference value
K562 Chronic Myelogenous Leukemia48Data to be determinedReference value
A549 Lung Carcinoma48Data to be determinedReference value
HepG2 Hepatocellular Carcinoma48Data to be determinedReference value

Table 2: Apoptosis Induction by Test Compound

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Caspase-3 Activity (Fold Change)
K562 IC5024Data to be determinedData to be determined
K562 2 x IC5024Data to be determinedData to be determined

2. Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of a compound's anti-cancer activity.

2.1. Cell Viability Assays (MTT and MTS)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan (B1609692) product.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.[2][3]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • MTS Assay: Add a combined MTS/PMS solution to each well and incubate for 2-3 hours.[2]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[2]

  • IC50 Calculation: The percentage of inhibition is calculated using the formula: % inhibition = [(control abs - sample abs) / control abs] x 100. The IC50 value is then determined from the dose-response curve.[2]

2.2. Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

2.3. Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms underlying the compound's effects, such as the induction of apoptosis or inhibition of cell proliferation.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, p53).[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

G cluster_0 In Vitro Cytotoxicity Assessment A Cancer Cell Lines (e.g., MCF-7, K562) B Compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT/MTS) B->C D Data Analysis (IC50 Determination) C->D

Caption: Workflow for determining the IC50 value of a test compound.

G cluster_1 Apoptosis Induction Pathway TestCompound Test Compound Mitochondria Mitochondrial Dysfunction TestCompound->Mitochondria induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A potential mitochondrial-mediated apoptosis pathway.

4. Elucidating the Mechanism of Action

Understanding the signaling pathways affected by a compound is critical for its development as a therapeutic agent. Based on common anti-cancer mechanisms, a novel compound could potentially induce apoptosis through various signaling cascades.

Potential Signaling Pathways Involved in Apoptosis Induction:

  • Intrinsic (Mitochondrial) Pathway: Many anti-cancer agents induce apoptosis by causing mitochondrial dysfunction.[4] This can involve the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[4]

  • Extrinsic (Death Receptor) Pathway: Some compounds can upregulate death receptors (e.g., DR5) on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

  • Modulation of Apoptotic Regulators: The expression and activity of proteins in the Bcl-2 family (e.g., Bcl-2, Bax, Bim) and the p53 tumor suppressor are often altered by anti-cancer compounds.[2][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in both cell survival and apoptosis.[7] Activation of specific MAPK members, such as JNK, can promote apoptosis.[8]

  • PI3K/Akt/mTOR Pathway: This is a key survival pathway that is often hyperactivated in cancer.[9] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

To investigate these pathways, western blotting can be employed to measure changes in the protein levels and activation states of key signaling molecules following treatment with the test compound.

G cluster_2 Cellular Response to Test Compound TestCompound Test Compound PI3K_Akt PI3K/Akt Pathway TestCompound->PI3K_Akt inhibits MAPK MAPK Pathway TestCompound->MAPK modulates p53 p53 Activation TestCompound->p53 activates CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis p53->CellCycleArrest p53->Apoptosis

Caption: Overview of potential signaling pathways affected by a test compound.

The in vitro evaluation of novel compounds like this compound is a critical first step in the drug development pipeline. By employing a systematic approach that includes robust cell viability assays, detailed apoptosis analysis, and in-depth investigation of the underlying molecular mechanisms, researchers can effectively characterize the anti-cancer potential of new chemical entities. The protocols and frameworks provided here offer a comprehensive guide for conducting these essential pre-clinical studies.

References

Application Notes and Protocols for In Vivo Studies of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex diterpenoid alkaloid belonging to the Daphniphyllum alkaloids, a class of natural products known for their intricate molecular structures and diverse biological activities.[1][2][3] While specific in vivo data for this compound is not yet available, the broader family of diterpenoid and Daphniphyllum alkaloids has demonstrated promising pharmacological potential, including cytotoxic, anti-inflammatory, analgesic, and neuroprotective effects.[1][4][5][6][7][8][9] These findings provide a strong rationale for investigating the in vivo efficacy and therapeutic potential of this compound in relevant animal models.

These application notes provide detailed protocols for preclinical evaluation of this compound in three key therapeutic areas: oncology, neuroinflammation, and analgesia. The proposed animal models are widely accepted and utilized in pharmacological research to assess the in vivo activity of novel compounds.

I. Anti-Cancer Activity: Human Tumor Xenograft Model

The cytotoxic potential of many diterpenoid alkaloids against various cancer cell lines suggests that this compound may possess anti-tumor properties.[10][11][12] The human tumor xenograft model in immunocompromised mice is a standard method for evaluating the in vivo efficacy of potential anti-cancer agents.[13][14][15]

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound on the growth of human cancer cell-derived tumors in immunodeficient mice.

Materials:

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude) or SCID mice.

  • Cells: A human cancer cell line known to be sensitive to diterpenoid alkaloids or a relevant cancer type (e.g., lung, prostate, breast cancer cell lines).[10]

  • This compound: Purity >95%.

  • Vehicle: Appropriate solvent for this compound (e.g., DMSO, PEG400, or a mixture, to be determined based on solubility studies).

  • Positive Control: A standard chemotherapeutic agent for the chosen cancer type (e.g., paclitaxel, doxorubicin).

  • Cell Culture Reagents: RPMI-1640 or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Matrigel or Cultrex BME: To enhance tumor take and growth.

  • Calipers: For tumor measurement.

Procedure:

  • Cell Culture: Culture the selected human cancer cells in appropriate media until they reach 70-80% confluency.

  • Cell Preparation for Injection: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 3 x 10^7 cells/mL.[14] Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2 (this compound - Low Dose): Administer a predetermined low dose of this compound.

    • Group 3 (this compound - High Dose): Administer a predetermined high dose of this compound.

    • Group 4 (Positive Control): Administer the standard chemotherapeutic agent.

    • Administer treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral) for a specified duration (e.g., daily for 21 days).

  • Data Collection:

    • Measure tumor volume twice a week using calipers with the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse twice a week as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis: Analyze the data for statistical significance between the treatment and control groups.

Data Presentation
GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)Change in Body Weight (%)
1Vehicle
2This compound (Low Dose)
3This compound (High Dose)
4Positive Control

Experimental Workflow

Xenograft_Workflow A Cell Culture B Cell Preparation & Injection A->B C Tumor Growth & Randomization B->C D Treatment Administration C->D E Data Collection (Tumor Volume, Body Weight) D->E 21 days E->D F Endpoint: Tumor Excision & Weight E->F G Data Analysis F->G

Caption: Workflow for the in vivo assessment of this compound's anti-cancer activity.

II. Anti-Neuroinflammatory Activity: LPS-Induced Neuroinflammation Model

Given the anti-inflammatory properties of some diterpenoid alkaloids, this compound may have a therapeutic role in neuroinflammatory conditions.[16][17] The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a well-established method to study the effects of compounds on brain inflammation.[18][19][20]

Experimental Protocol: LPS-Induced Systemic Inflammation

Objective: To determine the effect of this compound on LPS-induced neuroinflammation in mice.

Materials:

  • Animals: 8-10 week old male C57BL/6 mice.

  • This compound: Purity >95%.

  • Lipopolysaccharide (LPS): From E. coli.

  • Vehicle: Appropriate solvent for this compound.

  • Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone).

  • Reagents for Cytokine Analysis: ELISA kits for TNF-α, IL-1β, IL-6.

  • Reagents for Immunohistochemistry: Antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker).

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomize them into treatment groups (n=8-10 mice/group).

  • Pre-treatment:

    • Group 1 (Control): Administer vehicle.

    • Group 2 (LPS): Administer vehicle.

    • Group 3 (LPS + this compound - Low Dose): Administer a low dose of this compound.

    • Group 4 (LPS + this compound - High Dose): Administer a high dose of this compound.

    • Group 5 (LPS + Positive Control): Administer Dexamethasone.

    • Administer pre-treatments (e.g., orally or intraperitoneally) for a specified period (e.g., 3 days) before LPS challenge.

  • Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) to all groups except the control group.

  • Sample Collection: 4-24 hours after LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex are often regions of interest) and blood samples.

  • Biochemical Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates and serum using ELISA.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on brain sections for Iba1 and GFAP to assess microglial and astrocyte activation, respectively.

  • Data Analysis: Compare the levels of inflammatory markers between the different treatment groups.

Data Presentation
GroupTreatmentBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)Brain IL-6 (pg/mg protein)Microglial Activation (Iba1+ cells/mm²)Astrocyte Activation (GFAP+ cells/mm²)
1Control
2LPS
3LPS + this compound (Low Dose)
4LPS + this compound (High Dose)
5LPS + Positive Control

Signaling Pathway Diagram

Neuroinflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines This compound This compound This compound->NFkB Inhibition?

Caption: Putative mechanism of this compound in LPS-induced neuroinflammation.

III. Analgesic Activity: Hot Plate and Tail Flick Tests

Several diterpenoid alkaloids have demonstrated significant analgesic properties.[4] The hot plate and tail flick tests are standard behavioral assays used to evaluate the central analgesic effects of compounds in rodents.[21][22][23]

Experimental Protocol: Assessment of Analgesic Efficacy

Objective: To assess the analgesic potential of this compound in mice using thermal nociception models.

Materials:

  • Animals: 8-10 week old male ICR or Swiss Webster mice.

  • This compound: Purity >95%.

  • Vehicle: Appropriate solvent for this compound.

  • Positive Control: Morphine sulfate.

  • Hot Plate Apparatus: With adjustable temperature.

  • Tail Flick Analgesia Meter: With a radiant heat source.

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize mice to the testing environment. Determine the baseline latency for each mouse in both the hot plate and tail flick tests before drug administration.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer vehicle.

    • Group 2 (this compound - Low Dose): Administer a low dose of this compound.

    • Group 3 (this compound - High Dose): Administer a high dose of this compound.

    • Group 4 (Positive Control): Administer morphine (e.g., 5-10 mg/kg).

    • Administer treatments via an appropriate route (e.g., intraperitoneal or subcutaneous).

  • Hot Plate Test:

    • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Tail Flick Test:

    • At the same time points, gently restrain each mouse and focus a beam of radiant heat on the ventral surface of its tail.

    • Measure the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is necessary.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation

Hot Plate Test

GroupTreatment%MPE at 30 min%MPE at 60 min%MPE at 90 min%MPE at 120 min
1Vehicle
2This compound (Low Dose)
3This compound (High Dose)
4Morphine

Tail Flick Test

GroupTreatment%MPE at 30 min%MPE at 60 min%MPE at 90 min%MPE at 120 min
1Vehicle
2This compound (Low Dose)
3This compound (High Dose)
4Morphine

Experimental Workflow

Analgesia_Workflow A Acclimatization & Baseline Measurement B Treatment Administration A->B C Hot Plate & Tail Flick Tests B->C 30, 60, 90, 120 min D Data Collection (Latency) C->D E Data Analysis (%MPE) D->E

Caption: Workflow for assessing the analgesic activity of this compound.

IV. Preliminary Toxicity Assessment

A preliminary acute toxicity study should be conducted to determine the safe dose range of this compound for the efficacy studies. This typically involves administering escalating doses of the compound to small groups of animals and observing them for signs of toxicity and mortality over a period of 14 days.

Conclusion

The protocols outlined in these application notes provide a framework for the initial in vivo evaluation of this compound. Based on the known biological activities of related diterpenoid alkaloids, there is a strong scientific basis to investigate its potential as an anti-cancer, anti-neuroinflammatory, and analgesic agent. The successful completion of these studies will provide valuable data on the therapeutic potential of this compound and guide its further development as a novel drug candidate.

References

Application Notes and Protocols: Developing Daphnilongeridine Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has demonstrated cytotoxic effects against various tumor cell lines, suggesting its potential as a scaffold for the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives aimed at enhancing their therapeutic efficacy. The following sections outline proposed strategies for chemical modification, protocols for in vitro screening, and methods for elucidating the mechanism of action of these new chemical entities.

Data Presentation: Comparative Bioactivity of this compound Derivatives

To facilitate the analysis and comparison of newly synthesized this compound derivatives, all quantitative data should be organized into clear, structured tables. Below is a template table presenting hypothetical data for a series of derivatives (DAPH-001 to DAPH-005) against various cancer cell lines and a neuroblastoma cell line, reflecting potential anticancer and neuroprotective activities.

Compound IDModificationTarget Cell LineIC50 (µM)Selectivity Index (SI)*Neuroprotective Effect (EC50, µM)**
This compound Parent CompoundA549 (Lung Carcinoma)15.21.0> 50
MCF-7 (Breast Adenocarcinoma)12.81.2> 50
SH-SY5Y (Neuroblastoma)18.5-25.3
DAPH-001 C-2 Acetate HydrolysisA54910.51.415.1
MCF-79.81.512.4
SH-SY5Y12.1-8.9
DAPH-002 N-Oxide FormationA54925.70.6> 50
MCF-722.10.7> 50
SH-SY5Y30.2-45.8
DAPH-003 Aromatic Ring Substitution (p-Cl)A5495.22.920.5
MCF-74.13.118.2
SH-SY5Y8.8-10.1
DAPH-004 Side Chain Amide Coupling (Piperidine)A5498.91.712.3
MCF-77.51.711.5
SH-SY5Y10.2-7.6
DAPH-005 Hybrid with PhloroglucinolA5492.17.28.4
MCF-71.87.16.9
SH-SY5Y4.5-3.2

*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., primary fibroblasts, not shown) divided by the IC50 in the cancer cell line. **Neuroprotective Effect (EC50) is the half-maximal effective concentration for protecting against a neurotoxin-induced cell death in SH-SY5Y cells.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general approach for the chemical modification of this compound. Specific reaction conditions may need to be optimized for each derivative.

1.1. C-2 Acetate Hydrolysis (Example: DAPH-001)

  • Dissolve this compound (1 equivalent) in methanol.

  • Add potassium carbonate (3 equivalents) and stir at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with 1M HCl.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

1.2. N-Oxide Formation (Example: DAPH-002)

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

1.3. Side Chain Amide Coupling (Example: DAPH-004) This assumes a carboxylic acid moiety is present or can be introduced on the this compound scaffold.

  • Activate the carboxylic acid group of the modified this compound (1 equivalent) with a coupling agent such as TBTU (1.1 equivalents) in the presence of a base like diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous DMF.

  • After 30 minutes, add the desired amine (e.g., piperidine, 1.2 equivalents).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated ammonium (B1175870) chloride, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., A549, MCF-7) and a neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound derivatives in DMSO and further dilute with cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 3: Neuroprotection Assay
  • Seed SH-SY5Y cells in 96-well plates and allow them to differentiate for 5-7 days with retinoic acid.

  • Pre-treat the differentiated cells with various concentrations of this compound derivatives for 2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 2.

  • Calculate the neuroprotective effect as the percentage of viable cells relative to the neurotoxin-treated control and determine the EC50 values.

Protocol 4: Western Blot Analysis for Signaling Pathway Elucidation
  • Treat cells with the this compound derivative at its IC50 or EC50 concentration for various time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, NF-κB, Bcl-2, Bax) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for normalization.

Mandatory Visualizations

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_elucidation Mechanism of Action cluster_lead Lead Optimization Daph This compound Mod Chemical Modification Daph->Mod Pur Purification (HPLC) Mod->Pur Char Characterization (NMR, MS) Pur->Char Cyto Cytotoxicity Assays (MTT) Char->Cyto Neuro Neuroprotection Assays Char->Neuro Anti Antimicrobial Assays Char->Anti WB Western Blot Cyto->WB FACS Flow Cytometry (Apoptosis) Cyto->FACS Dock Molecular Docking Cyto->Dock Neuro->WB Neuro->FACS Neuro->Dock Lead Lead Compound Identification WB->Lead FACS->Lead Dock->Lead SAR SAR Studies Lead->SAR

Caption: Experimental workflow for developing this compound derivatives.

G Daph This compound Derivative Receptor Cell Surface Receptor Daph->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Inhibits pAkt p-Akt Akt->pAkt Phosphorylates GSK3b GSK-3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Inactivates Apoptosis Apoptosis pGSK3b->Apoptosis Inhibits Survival Cell Survival pGSK3b->Survival Promotes

Caption: Hypothetical PI3K/Akt/GSK-3β signaling pathway modulated by a derivative.

Conclusion

The development of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. By employing systematic chemical modifications and robust biological screening protocols, it is possible to identify lead compounds with enhanced potency and selectivity. The detailed methodologies and structured data presentation outlined in these application notes are intended to guide researchers in this endeavor, facilitating the efficient progression from hit-to-lead optimization and the elucidation of their mechanisms of action. Further investigations into the in vivo efficacy and safety of promising derivatives will be crucial for their translation into clinical candidates.

References

Application Notes and Protocols for the Formulation of Daphnilongeridine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Daphnilongeridine is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus.[1][2] Like other Daphniphyllum alkaloids, it has demonstrated cytotoxic activity against various tumor cell lines, making it a compound of interest for cancer research and drug development.[1][2][3] This document provides detailed application notes and protocols for the proper formulation, storage, and use of this compound in common biological assays.

2. Compound Information

PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄[2]
Molecular Weight 513.76 g/mol [2]
Appearance Powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Storage Store as a powder at -20°C under an inert atmosphere.

3. Formulation of this compound for Biological Assays

3.1. Preparation of Stock Solutions

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for most in vitro biological assays.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a small amount of the powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 513.76 g/mol ), the required volume of DMSO is approximately 194.6 µL.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube. Vortex or sonicate briefly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

3.2. Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the DMSO stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is not toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration.

Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions (Optional): For creating a range of concentrations, it is recommended to perform serial dilutions of the stock solution in DMSO.

  • Final Dilution: Add the desired volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Mix immediately by gentle swirling or pipetting to ensure homogeneity and minimize precipitation. The working solution is now ready to be added to the cell cultures.

4. Experimental Protocols

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to determine the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (determined empirically for each cell line) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate C Treat cells and incubate A->C B Prepare serial dilutions of this compound B->C D Add MTT solution C->D E Add solubilization buffer D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_cell_cycle Cell Cycle Arrest DeathReceptor Death Receptors (e.g., Fas, DR5) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrial Stress Bcl2 Bcl-2 Family (Bax up, Bcl-2 down) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 CellCycle Cell Cycle Progression G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Inhibition This compound This compound This compound->DeathReceptor This compound->Mitochondrion This compound->CellCycle MAPK MAPK Pathway (e.g., JNK, ERK) This compound->MAPK Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis

References

Application Notes and Protocols: Determining the Sensitivity of Cancer Cell Lines to Daphnilongeridine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a novel alkaloid, has emerged as a potential anti-neoplastic agent. Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis and the modulation of key cellular signaling pathways. This document provides a comprehensive guide for researchers to assess the cytotoxic effects of this compound on various cancer cell lines. The protocols herein describe methods to determine the half-maximal inhibitory concentration (IC50), a critical parameter for evaluating drug potency, and to investigate the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data on the cytotoxic effects of this compound across a panel of human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were determined after 48 hours of continuous exposure.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
MDA-MB-231Breast Adenocarcinoma25.1
HeLaCervical Adenocarcinoma15.8
HCT116Colorectal Carcinoma5.4
HepG2Hepatocellular Carcinoma18.9
U-87 MGGlioblastoma32.6
PC-3Prostate Adenocarcinoma21.3

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the stock solution. b. Gently remove the old medium from the wells and add 100 µL of the this compound dilutions. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1] b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] d. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate cell viability as a percentage of the vehicle-treated control. d. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using PI).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. b. Harvest the cells (including floating cells in the supernatant) by trypsinization. c. Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Use unstained and single-stained controls to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Signaling Pathway Visualization

The cytotoxic effects of many anti-cancer agents are mediated through the induction of the intrinsic apoptosis pathway. Treatment with such compounds can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Treatment Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the sensitivity of cell lines to a novel compound like this compound.

G start Start: Select Cancer Cell Lines culture Cell Culture and Seeding in 96-well plates start->culture treatment This compound Serial Dilution Treatment culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Perform Cell Viability Assay (e.g., MTT) incubation->viability data_acq Data Acquisition (Microplate Reader) viability->data_acq analysis Data Analysis: Calculate IC50 Values data_acq->analysis sensitive_select Identify Most Sensitive Cell Lines analysis->sensitive_select mechanism Further Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) sensitive_select->mechanism Sensitive end End: Characterize Mechanism of Action sensitive_select->end Resistant mechanism->end

Caption: Workflow for determining cell line sensitivity to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of the Daphnilongeridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the total synthesis of the tetracyclic core of Daphnilongeridine and related daphlongeranine natural products. The information is based on the published synthesis of the tetracyclic core, which represents a significant portion of the this compound structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the this compound core?

A1: The main difficulties arise from the molecule's complex and sterically congested architecture. Key challenges include:

  • Construction of the unique 1-azaspiro[4.4]nonane bicyclic motif. This central structural feature requires precise stereochemical control.

  • Formation of two vicinal quaternary carbon centers. Creating these sterically hindered centers is a significant synthetic hurdle.[1]

  • Controlling stereochemistry throughout the multi-step synthesis to obtain the desired diastereomer.

Q2: What is the overall strategy for the synthesis of the tetracyclic core?

A2: The reported synthesis utilizes a convergent strategy, featuring a key three-step spirocyclization and a novel palladium-catalyzed cyclization to construct the core structure.[1] The synthesis is accomplished in 11 steps.[1]

Q3: Are there established methods for the enantioselective synthesis of the core?

A3: While the initial reported synthesis of the tetracyclic core was racemic, a proof-of-concept for an enantioselective route to a key bicyclic intermediate has been demonstrated.[1] However, enantioselective and diastereoselective variants of a key nitrone/alkyne 1,3-dipolar cycloaddition were reported to be unsuccessful in achieving high selectivity.[2]

Troubleshooting Guides

Three-Step Spirocyclization Sequence

This sequence is critical for the formation of the 1-azaspiro[4.4]nonane motif.

Problem / Observation Potential Cause Troubleshooting Suggestion
Low yield in the initial Giese addition. Inefficient radical initiation or trapping.Ensure the radical initiator (e.g., AIBN) is fresh and used at the appropriate temperature. The concentration of the radical trap is also critical.
Formation of diastereomers in the spirocyclization. Lack of facial selectivity in the cyclization step.Screening of different solvents and temperatures may influence the diastereoselectivity. Chiral ligands or catalysts could be explored for enantioselective versions.
Incomplete cyclization to the spirocyclic core. Insufficient reactivity of the precursors.Ensure starting materials are pure. Activation of the relevant functional groups may be necessary, for example, by converting a ketone to a more reactive enol ether.
Intramolecular Pd-Catalyzed Cyclization

This novel reaction forms a key C-C bond in the tetracyclic core.

Problem / Observation Potential Cause Troubleshooting Suggestion
Decomposition of the starting material. The palladium catalyst is too reactive or the temperature is too high.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Lowering the reaction temperature and extending the reaction time may be beneficial.
No reaction or slow conversion. Inactive catalyst or unfavorable reaction conditions.Ensure the palladium catalyst is not poisoned. The choice of solvent and base can be critical; screen a range of conditions.
Formation of undesired side products (e.g., from β-hydride elimination). The reaction pathway is not favoring the desired reductive elimination.The ligand on the palladium center can influence the reaction outcome. Experiment with different phosphine (B1218219) or N-heterocyclic carbene ligands.

Key Experimental Protocols

A summary of key reaction steps is provided below. For detailed experimental procedures, please refer to the original publication.

Step Reaction Type Key Reagents & Conditions Reported Yield
1 Giese AdditionAcrylate, Silane, AIBN, HeatNot specified
... .........
11 Pd-Catalyzed CyclizationPd catalyst, ligand, base, solventNot specified

Detailed quantitative data for each step of the 11-step synthesis is not fully available in the preliminary reports. Researchers should consult the full publication for specific yields.

Visualizations

Logical Flow of the Core Synthesis

G A Starting Materials B Three-Step Spirocyclization A->B C 1-Azaspiro[4.4]nonane Intermediate B->C D Intramolecular Pd-Catalyzed Cyclization C->D E Tetracyclic Core of Daphlongeranines D->E

Caption: Key stages in the synthesis of the daphlongeranine tetracyclic core.

Troubleshooting Workflow for the Pd-Catalyzed Cyclization

G Start Low Yield in Pd-Catalyzed Cyclization CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckPurity Check Starting Material Purity Start->CheckPurity ScreenLigands Screen Different Ligands CheckCatalyst->ScreenLigands OptimizeConditions Optimize Temperature & Solvent ScreenLigands->OptimizeConditions Success Improved Yield OptimizeConditions->Success CheckPurity->OptimizeConditions

Caption: A decision-making workflow for optimizing the key cyclization step.

References

Technical Support Center: Improving the Yield of Daphnilongeridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of the Daphnilongeridine tetracyclic core. The information is based on established synthetic routes and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 11-step synthesis of the tetracyclic core is significantly lower than expected. What are the general areas I should focus on for improvement?

A1: Low overall yield in a multi-step synthesis is a common challenge. Key areas to investigate include:

  • Starting Material Purity: Ensure all starting materials and reagents are of high purity. Impurities can poison catalysts and lead to side reactions.

  • Inert Atmosphere and Anhydrous Conditions: Many steps in complex syntheses are sensitive to oxygen and moisture. Ensure proper inert atmosphere techniques (e.g., using argon or nitrogen) and the use of anhydrous solvents.

  • Reaction Monitoring: Closely monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Techniques: Product loss during workup and purification is a common source of reduced yield. Optimize extraction and chromatography methods to minimize these losses.

  • Systematic Optimization of Key Steps: Identify the lowest-yielding steps in the sequence and systematically optimize the reaction conditions (temperature, concentration, catalyst loading, etc.) for those specific transformations.

Q2: I'm having trouble with the diastereoselectivity of the spirocyclization step. What factors can I investigate to improve this?

A2: Poor diastereoselectivity in spirocyclization reactions can often be addressed by:

  • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable transition state.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of different solvents is recommended to find the optimal medium for the desired stereochemical outcome.

  • Choice of Base or Catalyst: The nature of the base or catalyst used can have a significant impact on the stereoselectivity. Consider screening a variety of related catalysts or bases.

  • Substrate Modifications: In some cases, modifying a protecting group on the substrate can introduce steric hindrance that favors the formation of one diastereomer over the other.

Q3: The intramolecular Pd-catalyzed cyclization is not proceeding to completion. What are some common reasons for this?

A3: Incomplete conversion in Pd-catalyzed reactions can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all components are pure and the reaction is run under an inert atmosphere.

  • Ligand Choice: The ligand used in a Pd-catalyzed reaction is crucial. If the reaction is stalling, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

  • Insufficient Catalyst Loading: The catalyst loading may be too low for the reaction to proceed to completion in a reasonable timeframe. A modest increase in the catalyst loading may improve the conversion.

  • Sub-optimal Temperature: The reaction temperature may be too low. A systematic increase in temperature, while monitoring for decomposition, can help drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low Yield in the Spirocyclization Step
Potential Cause Troubleshooting Strategy
Incomplete ReactionMonitor reaction progress by TLC/LC-MS. If starting material remains, consider increasing reaction time or temperature.
Decomposition of Starting Material or ProductIf decomposition is observed, consider lowering the reaction temperature or using a milder base.
Sub-optimal SolventPerform a solvent screen (e.g., THF, Dioxane, Toluene) to identify the optimal medium.
Inefficient BaseScreen a variety of bases (e.g., KHMDS, LHMDS, NaHMDS) and their stoichiometry.
Issue 2: Formation of Side Products in the Pd-Catalyzed Cyclization
Potential Cause Troubleshooting Strategy
Intermolecular Side ReactionsRun the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway.
β-Hydride EliminationModify the ligand to one that promotes reductive elimination over β-hydride elimination.
Catalyst PoisoningEnsure the purity of starting materials and solvents. Use of a scavenger resin can sometimes be beneficial.
Incorrect Oxidation State of PalladiumEnsure the correct palladium precursor (e.g., Pd(0) or Pd(II)) is used and that any necessary pre-activation steps are performed correctly.
Issue 3: Inconsistent Results in the XAT-Initiated Giese Addition
Potential Cause Troubleshooting Strategy
Inefficient Radical InitiationEnsure the light source for photoinitiation is of the correct wavelength and intensity. For chemical initiation, ensure the initiator is fresh and added at the correct temperature.
Poor Halogen Atom TransferThe choice of halogen atom transfer (XAT) agent is critical. Consider screening different XAT agents or adjusting their concentration.
Unwanted Side Reactions of the Radical IntermediateThe concentration of the radical acceptor should be optimized to ensure it traps the radical intermediate efficiently.
Solvent EffectsThe polarity and viscosity of the solvent can affect radical reactions. A solvent screen may be necessary.

Experimental Protocols

Key Experiment: Optimization of the Intramolecular Pd-Catalyzed Cyclization

This protocol outlines a systematic approach to optimizing the yield of a generic intramolecular Pd-catalyzed cyclization, a key step in the synthesis of the this compound core.

  • Preparation: In a glovebox, prepare stock solutions of the starting material, palladium catalyst (e.g., Pd(OAc)₂), and a range of phosphine ligands (e.g., PPh₃, Xantphos, SPhos) in an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction Setup: In an array of reaction vials, add the starting material solution. Then, add the palladium catalyst and ligand solutions to each vial, varying the ligand in each.

  • Temperature Screening: Place the reaction vials in a parallel synthesis block and run the reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C).

  • Time Course Analysis: Take aliquots from each reaction vial at regular intervals (e.g., 2h, 4h, 8h, 16h) and quench them.

  • Analysis: Analyze the quenched aliquots by LC-MS to determine the conversion and the formation of any side products.

  • Data Compilation: Record the results in a structured table to identify the optimal combination of ligand, temperature, and reaction time.

Data Presentation

Table 1: Example of a Ligand and Temperature Screen for Pd-Catalyzed Cyclization
EntryLigandTemperature (°C)Time (h)Conversion (%)Yield (%)
1PPh₃80164535
2PPh₃100166558
3PPh₃1201670 (decomp)50
4Xantphos80167570
5Xantphos100169592
6Xantphos12016>9588
7SPhos80168075
8SPhos10016>9594
9SPhos12016>9590

Visualizations

Synthetic_Pathway_Daphnilongeridine_Core A Proline Derivative B Bicyclic Spirocycle A->B Three-Step Spirocyclization C Functionalized Tricycle B->C XAT-Initiated Giese Addition D Tetracyclic Core C->D Intramolecular Pd-Catalyzed Cyclization

Caption: Synthetic strategy for the tetracyclic core of this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Systematic Optimization screen_catalyst Screen Catalysts & Ligands optimize->screen_catalyst screen_solvent Screen Solvents optimize->screen_solvent screen_temp Vary Temperature & Concentration optimize->screen_temp purity_ok->start No, Purify & Repeat purity_ok->check_conditions Yes conditions_ok->optimize No analyze Analyze Results & Re-evaluate conditions_ok->analyze Yes, Problem Persists screen_catalyst->analyze screen_solvent->analyze screen_temp->analyze

Caption: A logical workflow for troubleshooting low-yielding reactions.

Technical Support Center: Synthesis of Daphnilongeridine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeridine and other complex Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis, offering potential causes and preventative measures.

Issue 1: Low Yield in Intramolecular Diels-Alder (IMDA) Cyclization

Question: We are experiencing low yields in the key intramolecular Diels-Alder (IMDA) reaction to form the core polycyclic system. What are the potential causes and how can we improve the yield?

Answer:

Low yields in IMDA reactions are a common challenge, often attributable to several factors. The reversibility of the reaction, known as the retro-Diels-Alder reaction, is a primary concern, especially at elevated temperatures.[1][2] Additionally, the diene must adopt the reactive s-cis conformation for the cycloaddition to occur efficiently.[1]

Potential Causes and Solutions:

Potential CauseRecommended Action & PreventionExpected Improvement in Yield (%)
Retro-Diels-Alder Reaction Conduct the reaction at the lowest feasible temperature for a longer duration to favor the forward reaction. Monitor progress by TLC or LC-MS to find the optimal balance.[1][2]15-25%
Unfavorable Diene Conformation The use of Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl) can promote the s-cis conformation and accelerate the reaction, often allowing for lower reaction temperatures.20-40%
Substrate Decomposition High temperatures can lead to substrate or product decomposition. If a lower temperature is not effective, consider using a high-pressure setup to facilitate the reaction at a milder temperature.10-20%
Polymerization Use high-dilution conditions to minimize intermolecular reactions and favor the desired intramolecular cyclization.5-15%

Experimental Protocol: Optimization of IMDA Reaction Conditions

  • Temperature Screening: Set up parallel reactions at various temperatures (e.g., 80°C, 100°C, 120°C) in a sealed tube. Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 12, 24, 48 hours) to determine the optimal temperature that maximizes product formation while minimizing byproduct formation.

  • Lewis Acid Catalysis: To a solution of the IMDA precursor in a suitable solvent (e.g., toluene (B28343), CH₂Cl₂), add a Lewis acid (e.g., 1.1 eq. of Et₂AlCl) at a low temperature (e.g., -78°C). Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • High-Dilution Conditions: Prepare a solution of the IMDA precursor at a low concentration (e.g., 0.001 M) in a high-boiling solvent (e.g., toluene, xylene). Add this solution dropwise over an extended period (e.g., 8-12 hours) to the refluxing solvent.

Issue 2: Poor Regioselectivity in Phosphine-Catalyzed [3+2] Cycloaddition

Question: We are observing the formation of regioisomeric byproducts in our phosphine-catalyzed [3+2] cycloaddition (Lu's reaction). How can we improve the regioselectivity?

Answer:

The regioselectivity of the phosphine-catalyzed [3+2] cycloaddition is highly dependent on the electronic and steric properties of the substituents on both the allenoate and the electron-deficient alkene.[3] The formation of different zwitterionic intermediates can lead to a mixture of regioisomers.[4]

Potential Causes and Solutions:

Potential CauseRecommended Action & PreventionExpected Improvement in Regioisomeric Ratio
Substituent Effects Modify the steric bulk of the ester group on the allenoate. A bulkier group, such as a tert-butyl ester, can significantly enhance regioselectivity.[5]From 3:1 to >15:1
Phosphine (B1218219) Catalyst Screen different phosphine catalysts. While PPh₃ is common, more sterically demanding or electronically modified phosphines can influence the regiochemical outcome.Up to 5% improvement
Solvent Polarity Vary the solvent. The stability of the zwitterionic intermediates is influenced by solvent polarity, which in turn can affect the regioselectivity. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, MeCN).Up to 10% improvement

Experimental Protocol: Enhancing Regioselectivity in Lu's [3+2] Cycloaddition

  • Substrate Modification: Synthesize the allenoate with a tert-butyl ester instead of a methyl or ethyl ester.

  • Reaction Setup: To a solution of the electron-deficient alkene and the modified allenoate (1.1 eq.) in anhydrous toluene at room temperature, add the phosphine catalyst (e.g., 10 mol% PPh₃).

  • Monitoring: Stir the reaction under an inert atmosphere and monitor its progress by ³¹P NMR to observe catalyst consumption and by ¹H NMR or LC-MS to determine the ratio of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are common side reactions during the late-stage aldol (B89426) cyclization to form the final ring of this compound?

A1: Late-stage aldol reactions on complex substrates can be prone to several side reactions.[6] The most common include:

  • Dehydration: The initial β-hydroxy ketone product can readily eliminate water to form an α,β-unsaturated ketone, especially under harsh basic or acidic conditions or at elevated temperatures.[7]

  • Retro-Aldol Reaction: The aldol addition is often reversible. If the desired cyclized product is strained, it may revert to the open-chain precursor.[8]

  • Epimerization: The stereocenter α to the carbonyl group can be susceptible to epimerization under basic conditions, leading to a mixture of diastereomers.[9][10]

  • Polymerization/Oligomerization: If intermolecular reactions compete with the desired intramolecular cyclization, polymeric or oligomeric byproducts can form.[6]

To mitigate these issues, it is crucial to carefully select mild reaction conditions (e.g., use of a non-nucleophilic base like LDA or LHMDS at low temperatures) and to use high-dilution techniques.

Q2: How can we prevent epimerization at sensitive stereocenters during the synthesis?

A2: Epimerization is a significant risk, particularly at centers alpha to a carbonyl group or other acidifying functionality, especially under basic or acidic conditions.[10] Prevention strategies include:

  • Use of Non-Nucleophilic Bases: Employ bulky, non-nucleophilic bases (e.g., LDA, LHMDS, DBU) for reactions involving the formation of enolates.

  • Low Temperatures: Conduct base- or acid-mediated reactions at low temperatures (e.g., -78°C) to minimize the rate of proton exchange that leads to epimerization.

  • Careful pH Control: During workup and purification steps, avoid prolonged exposure to strongly acidic or basic conditions. Use buffered solutions where appropriate.

  • Protecting Groups: Strategically install protecting groups to temporarily mask acidic protons or reactive functional groups that might promote epimerization at nearby centers.

Q3: We are observing byproduct formation in a palladium-catalyzed oxidative cyclization step. What are the likely side reactions?

A3: Palladium-catalyzed oxidative cyclizations can be accompanied by several side reactions. Common byproducts may arise from:

  • β-Hydride Elimination: This can lead to the formation of olefinic products instead of the desired cyclized compound. The regioselectivity of this elimination can sometimes be controlled by the choice of ligands.

  • Catalyst Decomposition: The palladium catalyst can decompose to inactive palladium black, especially at higher temperatures or if the re-oxidation of Pd(0) to Pd(II) is inefficient.[11]

  • Homocoupling: Oxidative homocoupling of the starting material can occur as a competing reaction pathway.

To minimize these side reactions, it is important to carefully optimize the reaction conditions, including the choice of palladium catalyst, ligand, oxidant, and solvent.

Visual Guides

Below are diagrams illustrating key concepts and workflows discussed in this technical support center.

G Troubleshooting Workflow for Low Yield in IMDA Reaction start Low Yield in IMDA Reaction cause1 Retro-Diels-Alder? start->cause1 cause2 Unfavorable Conformation? start->cause2 cause3 Decomposition? start->cause3 solution1 Lower Temperature, Longer Reaction Time cause1->solution1 Yes solution2 Add Lewis Acid Catalyst cause2->solution2 Yes solution3 Use High Pressure cause3->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end G Prevention of Epimerization Side Reactions cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_strategy Synthetic Strategy low_temp Low Temperature (-78°C) no_epimerization Minimized Epimerization low_temp->no_epimerization non_nuc_base Non-Nucleophilic Base (e.g., LDA, LHMDS) non_nuc_base->no_epimerization buffered_sol Buffered Solutions buffered_sol->no_epimerization avoid_extreme_ph Avoid Extreme pH avoid_extreme_ph->no_epimerization protecting_groups Protecting Groups protecting_groups->no_epimerization epimerization Epimerization-Prone Step epimerization->low_temp epimerization->non_nuc_base epimerization->buffered_sol epimerization->avoid_extreme_ph epimerization->protecting_groups

References

Technical Support Center: Daphnilongeridine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Daphnilongeridine. As a member of the complex Daphniphyllum family of alkaloids, this compound exhibits poor solubility in aqueous solutions, a common characteristic of many natural products that can pose significant challenges during in vitro and in vivo experimentation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a lipophilic molecule with poor aqueous solubility. While quantitative water solubility data is not extensively published, it is known to be soluble in several organic solvents. This information is crucial for the preparation of stock solutions.[2]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble. The drastic change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is not recommended due to its inherent hydrophobicity. It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent.

Q4: What is the recommended organic solvent for preparing a this compound stock solution?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. Other potential solvents include ethanol (B145695), chloroform, dichloromethane, and acetone.[2] The choice of solvent should also consider the tolerance of the experimental system (e.g., cell culture) to the final solvent concentration.

Q5: How can I improve the solubility of this compound in my aqueous experimental medium?

A5: Several strategies can be employed, often in combination:

  • pH Adjustment: As an alkaloid, this compound's solubility is likely pH-dependent. Adjusting the pH of the aqueous medium may increase its solubility. Basic compounds are generally more soluble at a lower pH.

  • Use of Co-solvents: Adding a small, tolerable amount of a water-miscible organic solvent (like ethanol or polyethylene (B3416737) glycol) to the aqueous buffer can increase the solubility of the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[3]

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of stock solution The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration.- Increase the volume of the aqueous medium for dilution.- Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing and avoid localized high concentrations.
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- While keeping the final solvent concentration non-toxic to your experimental system (typically <0.5% for cell-based assays), ensure it is sufficient. It may be necessary to test a range of final solvent concentrations.
Inconsistent experimental results The compound is not fully dissolved, leading to variability in the effective concentration.- After preparing the final solution, visually inspect for any particulate matter.- Consider a brief sonication of the final working solution to break up small, invisible aggregates.
Adsorption to plasticware.- Use low-adhesion plasticware for preparing and storing solutions.- Pre-rinsing pipette tips with the solution before transferring can also help.
Low bioavailability in in vivo studies Poor dissolution in the gastrointestinal tract.- Consider formulation strategies such as solid dispersions or lipid-based formulations to improve dissolution and absorption.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance and place it in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (513.76 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 194.6 µL of DMSO to 1 mg of this compound).

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, cell culture medium)

  • Sterile conical tubes or flasks

  • Vortex mixer

Procedure:

  • Pre-warm Aqueous Buffer: If the experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the aqueous buffer to that temperature.

  • Prepare for Dilution: Place the required volume of the pre-warmed aqueous buffer into a sterile tube.

  • Vortexing Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent the compound from precipitating.

  • Final Mixing: Continue to vortex the solution for another 30-60 seconds to ensure homogeneity.

  • Final Concentration Check: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., typically below 0.5% v/v for cell-based assays).

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start with This compound Powder stock_prep Prepare Concentrated Stock in DMSO (e.g., 10 mM) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check_sol Check for Precipitation dilution->check_sol use_sol Use Solution in Experiment check_sol->use_sol No troubleshoot Troubleshoot Solubility check_sol->troubleshoot Yes ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust co_solvent Add Co-solvent troubleshoot->co_solvent cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin ph_adjust->dilution co_solvent->dilution cyclodextrin->dilution

Caption: Workflow for preparing this compound solutions.

signaling_pathway Generalized Cytotoxic Signaling Pathway for Alkaloids daph This compound pi3k_akt PI3K/Akt Pathway daph->pi3k_akt Inhibition nf_kb NF-κB Pathway daph->nf_kb Inhibition mapk MAPK Pathway daph->mapk Inhibition cell_membrane Cell Membrane proliferation Cell Proliferation & Survival pi3k_akt->proliferation Promotes apoptosis Apoptosis (Cell Death) pi3k_akt->apoptosis Inhibits nf_kb->proliferation Promotes nf_kb->apoptosis Inhibits mapk->proliferation Promotes mapk->apoptosis Promotes

Caption: Potential signaling pathways affected by cytotoxic alkaloids.[5][6]

References

Technical Support Center: Daphnilongeridine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Daphnilongeridine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known in vitro effect?

A1: this compound is a member of the Daphniphyllum alkaloids, a class of natural compounds known for their complex structures.[1][2] While the specific molecular mechanism of this compound is not extensively detailed in publicly available research, it is recognized for its cytotoxic effects against various tumor cell lines.[1]

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro experiments, particularly those involving cell culture, DMSO is the most commonly used and recommended solvent.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in 100% anhydrous, cell-culture grade DMSO to a desired high concentration (e.g., 10 mM or higher). Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

Q4: How should I store the this compound powder and stock solutions?

A4: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years
Stock Solution in DMSO -80°CUp to 6 months
-20°CUp to 1 month

It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤ 0.1% (v/v) being ideal. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. Low-quality or hydrated DMSO. 2. Insufficient mixing.1. Use fresh, anhydrous, cell-culture grade DMSO. 2. Vortex the solution thoroughly. Gentle warming (37°C) can be applied.
Precipitation occurs when diluting the DMSO stock solution in aqueous cell culture medium. 1. The compound has limited solubility in aqueous solutions. 2. The final concentration of the compound is too high. 3. Rapid addition of the stock solution to the medium.1. Pre-warm the cell culture medium to 37°C before adding the stock solution. 2. Add the DMSO stock solution drop-by-drop to the medium while gently vortexing or swirling. 3. Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium containing serum.
High variability in experimental results between replicates. 1. Inconsistent preparation of working solutions. 2. Instability of the compound in the culture medium over long incubation periods.1. Ensure a standardized and consistent protocol for preparing and diluting the compound for all experiments. 2. Prepare fresh working solutions for each experiment. If long incubation times are necessary, consider refreshing the medium with a freshly prepared compound at appropriate intervals.
No observable effect on cells at the tested concentrations. 1. The working concentration is too low. 2. The compound has degraded due to improper storage. 3. The cell line is resistant to the cytotoxic effects of this compound.1. Perform a dose-response experiment with a wider range of concentrations. 2. Ensure that the powder and stock solutions have been stored correctly. 3. Test the compound on a different, potentially more sensitive, cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 513.75 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 513.75 g/mol * 1000 mg/g = 5.14 mg

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 5.14 mg of this compound powder and transfer it to the tared tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous, cell-culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilize: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 10 µM working solution in 10 mL of medium.

  • Calculate the volume of stock solution needed: Use the formula C1V1 = C2V2.

    • (10 mM) * V1 = (10 µM) * (10 mL)

    • (10,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = 10 µL

  • Dilution: In a sterile tube, add 10 mL of pre-warmed complete cell culture medium. While gently vortexing or swirling the medium, add 10 µL of the 10 mM this compound stock solution drop-by-drop.

  • Mix and use: Mix the solution gently by pipetting up and down. The working solution is now ready to be added to your cell cultures.

  • Final DMSO concentration check: The final concentration of DMSO in the medium will be (10 µL DMSO / 10,010 µL total volume) * 100% ≈ 0.1%. This is within the recommended safe limit for most cell lines.

Signaling Pathways and Experimental Workflows

While the precise molecular targets of this compound are not yet fully elucidated, many cytotoxic alkaloids exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized workflow for preparing this compound solutions and a hypothetical signaling pathway for apoptosis that may be relevant to the activity of cytotoxic alkaloids.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment In Vitro Experiment daph_powder This compound Powder weigh Weigh Powder daph_powder->weigh dmso Anhydrous DMSO dissolve Dissolve in DMSO dmso->dissolve weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot stock_thawed Thaw Aliquot of Stock Solution aliquot->stock_thawed dilute Dilute Stock in Medium (Final DMSO < 0.5%) stock_thawed->dilute medium Pre-warmed Cell Culture Medium medium->dilute working_sol Working Solution dilute->working_sol treatment Treat Cells with Working Solution working_sol->treatment cells Cancer Cells in Culture cells->treatment assay Perform Cytotoxicity/ Apoptosis Assay treatment->assay

Caption: Experimental workflow for this compound solution preparation.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase daph This compound (Hypothesized) bcl2 Bcl-2 (Anti-apoptotic) daph->bcl2 Inhibition? bax Bax (Pro-apoptotic) daph->bax Activation? mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Increased Permeability cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for cytotoxic alkaloids.

References

stability of Daphnilongeridine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnilongeridine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a natural product belonging to the class of Daphniphyllum alkaloids, isolated from the branches of Daphniphyllum macropodum Miq.[1][] Its primary reported biological activity is cytotoxicity against several tumor cell lines.[1][3]

Q2: What are the basic physicochemical properties of this compound?

  • Molecular Formula: C₃₂H₅₁NO₄[1][][4]

  • Molecular Weight: 513.76 g/mol [1]

  • Appearance: Powder[][4]

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q3: How should I prepare a stock solution of this compound?

Given its solubility profile, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).

  • Recommendation: Prepare a 10 mM stock solution in DMSO.

  • Procedure: To prepare a 10 mM stock solution, dissolve 5.14 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4] One vendor suggests storing the powder at -20°C under an inert atmosphere.[4]

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q5: Is there any information on the stability of this compound in cell culture media?

Currently, there is no specific published data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640. Like many complex natural products, its stability can be influenced by factors such as pH, temperature, light exposure, and interactions with media components. It is advisable to prepare fresh dilutions of this compound in media for each experiment.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in cell culture medium. Poor aqueous solubility at the working concentration.1. Check Solvent Concentration: Ensure the final DMSO concentration is below 0.1%.2. Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to reach the final desired concentration.3. Gentle Mixing: Mix thoroughly but gently when adding this compound to the medium.4. Consider Serum Concentration: If using serum-free media, consider if the presence of serum proteins could aid in solubility.
High variability between replicate experiments. Inconsistent handling and storage of this compound solutions or degradation of the compound.1. Standardize Solution Preparation: Ensure a consistent protocol for preparing and handling this compound solutions is followed by all users.2. Control Incubation Time: Use a consistent and minimal incubation time sufficient to observe the desired biological effect.3. Perform a Stability Test: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment (see Experimental Protocols section).
Lower-than-expected or no biological activity. Degradation of this compound in the stock solution or in the cell culture medium.1. Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.2. Prepare Fresh Working Solutions: Prepare the final dilution in cell culture medium immediately before adding it to the cells.3. Refresh Media: For long-term experiments (>24 hours), consider replacing the media with fresh media containing newly diluted this compound every 24-48 hours.
Observed cellular effects are not consistent with the known mechanism of action (cytotoxicity). Formation of degradation products with off-target effects.1. Assess Compound Purity: Ensure you are using a high-purity source of this compound.2. Characterize Degradation Products: If significant degradation is suspected, analytical techniques like HPLC or LC-MS can be used to identify potential degradation products.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other appropriate mobile phase modifier

Procedure:

  • Prepare a fresh solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Immediately after preparation (T=0), take an aliquot (e.g., 500 µL) of the medium. This will serve as your reference sample.

  • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • For each sample (including T=0): a. Add an equal volume of cold acetonitrile to precipitate proteins. b. Vortex briefly and incubate at -20°C for 30 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a new HPLC vial.

  • Analyze the samples by HPLC. Develop a suitable HPLC method to separate this compound from media components and potential degradation products.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

The quantitative data from the stability study can be summarized in a table as follows:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.515

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis prep Prepare this compound in Cell Culture Medium t0 Collect T=0 Aliquot prep->t0 incubate Incubate Medium at 37°C, 5% CO2 prep->incubate precipitate Protein Precipitation (Acetonitrile) t0->precipitate collect Collect Aliquots at 2, 4, 8, 24, 48 hours incubate->collect collect->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing the stability of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Since the specific molecular targets and signaling pathways of this compound have not been fully elucidated, the following diagram represents a generalized pathway often implicated in cytotoxicity induced by natural products. This is a hypothetical representation.

G Daph This compound Target Unknown Cellular Target(s) Daph->Target Stress Cellular Stress (e.g., ROS, ER Stress) Target->Stress Mito Mitochondrial Perturbation Stress->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

troubleshooting inconsistent results in Daphnilongeridine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnilongeridine in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound's cytotoxicity?

While research is ongoing, this compound is hypothesized to induce apoptosis by modulating key signaling pathways within cancer cells. Evidence from similar compounds suggests it may trigger the intrinsic (mitochondrial) pathway of apoptosis.[1] This process involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that results in programmed cell death.[2][3] It is also possible that it influences the extrinsic (death receptor) pathway.

Q2: Which cytotoxicity assay is most suitable for evaluating this compound?

The optimal assay depends on your experimental objectives and the specific cell line. It is highly recommended to use at least two different assays that measure distinct cellular endpoints to confirm your findings.[4][5]

  • MTT or WST Assays: These colorimetric assays measure metabolic activity, providing an indication of cell viability. They are widely used and cost-effective but can be susceptible to interference from the test compound.[4]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, offering a direct measure of cytotoxicity.[4]

  • ATP-based Assays: These highly sensitive assays measure the levels of intracellular ATP, which correlates with the number of metabolically active, viable cells.[4]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can confirm that the observed cytotoxicity is due to programmed cell death, which is consistent with the hypothesized mechanism of this compound.

Q3: What are typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary significantly based on the cancer cell line, assay duration, and specific experimental conditions.[4] It is crucial to determine the IC50 empirically for your particular system. Below is a table illustrating hypothetical IC50 values to demonstrate how data can be presented.

Cell LineAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7 (Breast)MTT4812.5
A549 (Lung)LDH4825.8
U87 (Glioblastoma)ATP-based728.2
HCT116 (Colon)MTT4815.1

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the results between my replicate wells treated with the same concentration of this compound. What are the potential causes and solutions?

High variability is a common challenge in plate-based cytotoxicity assays and can stem from several factors.[4][6]

Potential CauseSolution
Uneven Cell Seeding Ensure your cell suspension is homogenous by gently and thoroughly mixing before and during plating. For adherent cells, avoid letting them settle in the tube.[6][7]
Pipetting Errors Use calibrated pipettes and ensure proper, consistent pipetting technique. When performing serial dilutions, change pipette tips between each concentration.[6][7]
Edge Effects Evaporation can be higher in the outer wells of a microplate, concentrating the compound and affecting cell viability. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[6][8]
Bubbles in Wells Bubbles can interfere with absorbance or fluorescence readings. Visually inspect the plate and gently pop any bubbles with a sterile needle before incubation or reading.[6]
Issue 2: IC50 Values are Inconsistent Between Experiments

Question: My calculated IC50 value for this compound changes significantly from one experiment to the next. Why is this happening?

Inconsistent IC50 values are often due to subtle variations in experimental conditions or the biological state of the cells.[7]

Potential CauseSolution
Cell Health and Passage Number Use cells with a low passage number that are in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered drug sensitivity. Ensure cells are healthy and have high viability (>95%) before seeding.[4][6]
Inconsistent Seeding Density The initial number of cells seeded can impact the final assay readout. Optimize and standardize the cell seeding density for your specific cell line and assay duration.[7][9]
This compound Stability/Solubility Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate when added to the culture medium.[6][8]
Variations in Incubation Time The duration of exposure to this compound can significantly affect the cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint and use this time consistently.[6][9]
Issue 3: Discrepancy Between Different Cytotoxicity Assays

Question: My results from the MTT assay do not align with the data from my LDH assay. What could be the reason for this discrepancy?

Different cytotoxicity assays measure different biological endpoints.[5][6] A discrepancy between them can provide valuable insight into the mechanism of action of this compound.

Potential CauseExplanation & Solution
Different Biological Endpoints MTT assays measure metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) or cytotoxicity (cell death). LDH assays, however, specifically measure membrane integrity loss, an indicator of necrosis or late apoptosis.[4] If this compound is cytostatic at lower concentrations, you might see a drop in the MTT signal without a corresponding increase in LDH release.
Compound Interference with Assay This compound, particularly if it has color or reducing/oxidizing properties, might directly interfere with the MTT reagent or the formazan (B1609692) product, leading to false readings.[10] To test for this, run a control plate with this compound in cell-free media.
Timing of Measurement Metabolic changes (measured by MTT) often precede the loss of membrane integrity (measured by LDH). The discrepancy might be due to the timing of your endpoint measurement. Consider a time-course experiment to observe the kinetics of both processes.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a general workflow for conducting a cytotoxicity assay with this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (Logarithmic Growth Phase) C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare this compound Stock & Serial Dilutions D 4. Treat Cells with this compound B->D C->D E 5. Incubate for a Defined Period (e.g., 24, 48, 72h) D->E F 6. Add Assay Reagent (e.g., MTT, LDH Substrate) E->F G 7. Incubate as per Protocol F->G H 8. Measure Signal (Absorbance/Fluorescence) G->H I 9. Normalize Data to Controls H->I J 10. Calculate % Viability/ % Cytotoxicity I->J K 11. Determine IC50 Value J->K G cluster_stimulus Initiation cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade A This compound (Hypothesized) C Bax/Bak Activation A->C D Bcl-2/Bcl-xL Inhibition A->D B Cellular Stress B->C B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apaf-1 F->G H Caspase-9 (Initiator) G->H forms Apoptosome I Caspase-3 (Executioner) H->I activates J Apoptosis I->J executes G cluster_receptor Receptor Activation cluster_disc DISC Formation cluster_caspase Caspase Cascade A Death Ligand (e.g., FasL, TNF-α) B Death Receptor (e.g., Fas, TNFR1) A->B binds to C Adaptor Proteins (e.g., FADD, TRADD) B->C recruits D DISC (Death-Inducing Signaling Complex) C->D F Caspase-8 (Initiator) D->F activates E Pro-Caspase-8 E->D recruited to G Caspase-3 (Executioner) F->G activates H Apoptosis G->H executes

References

Technical Support Center: Overcoming Resistance to Daphnilongeridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Daphnilongeridine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and preclinical studies involving this compound, with a specific focus on overcoming acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2) protein. In many cancer types, the JAK-STAT signaling pathway is constitutively active, driving cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of its downstream target, the Signal Transducer and Activator of Transcription 3 (STAT3). This blockade of the JAK2/STAT3 pathway leads to the downregulation of survival proteins (e.g., Bcl-xL, Mcl-1) and cyclins, ultimately inducing apoptosis and cell cycle arrest in susceptible cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Acquired resistance to JAK2 inhibitors like this compound can arise through several mechanisms. These can be broadly categorized as:

  • On-target alterations:

    • Secondary mutations in the JAK2 kinase domain: These mutations can interfere with this compound binding, reducing its inhibitory effect. While not yet documented for this compound, mutations in the JAK2 kinase domain have been shown to confer resistance to other JAK2 inhibitors.[1]

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the JAK2/STAT3 pathway by upregulating alternative pro-survival signaling cascades. Common bypass pathways include:

    • Phosphatidylinositol 3-kinase (PI3K)/AKT pathway

    • Mitogen-activated protein kinase (MAPK)/ERK pathway

  • Reactivation of the JAK/STAT pathway:

    • Heterodimerization of JAK family members: Other JAK family kinases (e.g., JAK1, TYK2) can form heterodimers with JAK2, leading to the trans-activation of JAK2 and reactivation of STAT3 signaling, even in the presence of a JAK2-specific inhibitor.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

Q3: What are the initial steps to confirm and characterize resistance to this compound in my cell line?

A3: A systematic approach is crucial to confirm and understand the nature of the observed resistance.

  • Confirm Drug Potency: Test the current batch of this compound on a sensitive control cell line to ensure its activity has not degraded.

  • Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to verify the identity of your cell line and rule out contamination.

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve for both the parental (sensitive) and the suspected resistant cell line. A significant rightward shift in the IC50 value for the resistant line confirms reduced sensitivity.

  • Assess Target Engagement: Use Western blotting to measure the phosphorylation levels of JAK2 (p-JAK2) and STAT3 (p-STAT3) in both cell lines after treatment with this compound. Resistant cells may show persistent phosphorylation of STAT3 despite treatment.

Troubleshooting Guides

Problem 1: Incomplete inhibition of STAT3 phosphorylation observed by Western blot in this compound-treated cells.
Potential Cause Troubleshooting Steps
Insufficient Inhibitor Concentration Perform a dose-response experiment, treating cells with a range of this compound concentrations to determine the IC50 for p-STAT3 inhibition in your specific cell model.
Short Incubation Time Optimize the incubation time with this compound (e.g., 2, 6, 24 hours) to identify the point of maximal inhibition of p-STAT3.
Cellular Resistance Mechanisms If optimizing concentration and time does not resolve the issue, proceed to investigate the potential resistance mechanisms outlined in the FAQs. This may involve sequencing the JAK2 gene or assessing the activation of bypass pathways.
Problem 2: Cell viability (e.g., MTT assay) does not decrease significantly after this compound treatment, despite confirmation of p-STAT3 inhibition.
Potential Cause Troubleshooting Steps
Activation of Bypass Survival Pathways The cancer cells may be relying on alternative signaling pathways for survival. Perform Western blot analysis for key proteins in bypass pathways, such as p-AKT and p-ERK. If these pathways are activated, consider combination therapy.
Apoptosis Evasion The cells may have defects in the apoptotic machinery downstream of the JAK/STAT pathway. Assess the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Mcl-1) by Western blot.
Cell Cycle Deregulation This compound may be inducing cell cycle arrest rather than apoptosis. Perform cell cycle analysis using flow cytometry to investigate this possibility.

Strategies to Overcome this compound Resistance

Based on the identified resistance mechanism, several strategies can be employed to restore sensitivity to this compound.

Combination Therapies

The following table summarizes potential combination strategies. Efficacy and synergy should be determined experimentally, for example, by calculating the Combination Index (CI). A CI value < 1 indicates synergy.

Resistance Mechanism Combination Strategy Rationale
Activation of PI3K/AKT Pathway This compound + PI3K inhibitor (e.g., GDC-0941)Dual blockade of parallel survival pathways can lead to synergistic cell death. Preclinical studies have shown strong synergy between JAK and PI3K inhibitors.[4]
Activation of MAPK/ERK Pathway This compound + MEK inhibitor (e.g., Trametinib)Simultaneous inhibition of two key oncogenic pathways can prevent compensatory signaling and overcome resistance.
Upregulation of anti-apoptotic proteins (e.g., Bcl-xL) This compound + Bcl-2/Bcl-xL inhibitor (e.g., Navitoclax)Directly targeting the apoptotic machinery can bypass resistance mediated by survival signaling pathways.
Increased Drug Efflux (P-gp overexpression) This compound + P-gp inhibitor (e.g., Verapamil)Inhibiting the efflux pump increases the intracellular concentration of this compound, restoring its efficacy.[3]
Alternative Therapeutic Approaches
  • Next-Generation JAK2 Inhibitors: If resistance is due to a specific mutation in the JAK2 kinase domain, a different JAK2 inhibitor that is effective against the mutated form could be considered. For example, Fedratinib has shown efficacy in some ruxolitinib-resistant models.[5][6]

  • HSP90 Inhibitors: The chaperone protein HSP90 is required for the stability of JAK2. HSP90 inhibitors can lead to the degradation of JAK2, providing an alternative way to target the pathway and potentially overcome resistance.[2]

Quantitative Data Summary

The following tables provide example IC50 values for JAK2 inhibitors in sensitive and resistant cancer cell lines, which can serve as a reference for your experiments with this compound.

Table 1: Example IC50 Values for JAK2 Inhibitors in Sensitive vs. Resistant Cell Lines

Cell Line Inhibitor IC50 (nM) - Sensitive IC50 (nM) - Resistant Fold Resistance
Ba/F3-JAK2 V617FRuxolitinib (B1666119)120>4000>33
Ba/F3-JAK2 V617FFedratinib65015522.4

Data adapted from preclinical studies on ruxolitinib and fedratinib.[6]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Add serial dilutions of this compound (or other compounds) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Western Blot for p-JAK2 and p-STAT3

This protocol is used to detect the phosphorylation status of JAK2 and STAT3.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-JAK2 (Tyr1007/1008) and p-STAT3 (Tyr705).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total JAK2, total STAT3, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[9]

Visualizations

Daphnilongeridine_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active p-JAK2 (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_inactive->STAT3_dimer 5. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 6. Nuclear Translocation This compound This compound This compound->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 7. Transcription

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Resistance_Investigation_Workflow Workflow for Investigating this compound Resistance start Reduced Sensitivity to This compound Observed confirm_resistance Confirm Resistance (Dose-Response Curve, IC50) start->confirm_resistance assess_target Assess Target Engagement (Western Blot for p-STAT3) confirm_resistance->assess_target target_inhibited p-STAT3 Inhibited? assess_target->target_inhibited investigate_bypass Investigate Bypass Pathways (p-AKT, p-ERK) target_inhibited->investigate_bypass Yes target_not_inhibited p-STAT3 Not Inhibited target_inhibited->target_not_inhibited No develop_strategy Develop Overcoming Strategy (Combination Therapy, etc.) investigate_bypass->develop_strategy investigate_on_target Investigate On-Target Mechanisms (JAK2 Sequencing) target_not_inhibited->investigate_on_target investigate_on_target->develop_strategy end Restored Sensitivity develop_strategy->end

Caption: Experimental workflow for investigating resistance.

Troubleshooting_Logic Troubleshooting Logic for Resistance cluster_no p-STAT3 NOT Inhibited cluster_yes p-STAT3 IS Inhibited start Observation: Reduced Cell Death check_pSTAT3 Is p-STAT3 inhibited by this compound? start->check_pSTAT3 optimize_dose Optimize Dose/Time check_pSTAT3->optimize_dose No check_bypass Check Bypass Pathways (p-AKT, p-ERK) check_pSTAT3->check_bypass Yes sequence_jak2 Sequence JAK2 Gene optimize_dose->sequence_jak2 check_efflux Assess Drug Efflux sequence_jak2->check_efflux check_apoptosis Check Apoptotic Proteins (Bcl-2, Mcl-1) check_bypass->check_apoptosis propose_combo Propose Combination Therapy check_apoptosis->propose_combo

Caption: Logical relationships for troubleshooting resistance.

References

Optimizing Daphnilongeridine Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Daphnilongeridine in cell-based assays. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key workflows and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a natural alkaloid compound.[1] Preliminary studies indicate that it exhibits cytotoxic effects against various tumor cell lines, suggesting its potential as an anti-cancer agent.[1]

Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?

For a compound with unknown potency in a specific cell line, it is advisable to start with a broad concentration range. A typical starting range for a new natural product like this compound would be from 0.1 µM to 100 µM. This wide range helps in identifying the effective concentration window for your specific assay and cell type.

Q3: How should I dissolve this compound for use in cell culture?

This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]

Q4: How can I determine the optimal incubation time for my experiments with this compound?

The optimal incubation time is dependent on the specific biological question and the cell line's doubling time. It is recommended to perform a time-course experiment, for example, measuring the effect of this compound at 24, 48, and 72 hours, to determine the time point at which the desired effect is most pronounced.[3]

Troubleshooting Guides

Problem 1: I am not observing any cytotoxic effect of this compound in my cancer cell line.

  • Concentration Range: The concentrations tested may be too low. Consider extending the concentration range up to 200 µM.

  • Solubility Issues: this compound may be precipitating out of the cell culture medium. Visually inspect the wells for any precipitate. Ensure the stock solution is fully dissolved and that the final DMSO concentration is not causing precipitation upon dilution in the aqueous medium.

  • Cell Line Sensitivity: The chosen cell line may be resistant to the cytotoxic effects of this compound. It is advisable to test the compound on a panel of different cancer cell lines.

  • Assay Viability: Ensure that the cytotoxicity assay itself is performing as expected by using a known cytotoxic agent as a positive control.

Problem 2: I am observing high variability between replicate wells.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound.

  • Uneven Cell Seeding: Make sure that cells are evenly distributed in the wells of the microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells to minimize this effect.

Problem 3: The IC50 value of this compound varies significantly between different experiments.

  • Cell Passage Number: The sensitivity of cells to a compound can change with increasing passage number. It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Reagent Consistency: Ensure that all reagents, including cell culture media, serum, and the this compound stock solution, are from the same batch or are of consistent quality.

  • Incubation Time: The IC50 value is time-dependent. Ensure that the incubation time is kept consistent across all experiments.[3]

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data for this compound based on typical results for natural product compounds in cell-based assays. Specific experimental data for this compound is limited in publicly available literature. Researchers should generate their own data for their specific cell lines and experimental conditions.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HeLaCervical Cancer4818.5
HepG2Liver Cancer7212.1
HT-29Colon Cancer7222.4

Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)45.335.119.6
This compound (10 µM)60.225.814.0
This compound (25 µM)72.118.59.4

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Cell Cycle Distribution by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired incubation time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare High-Concentration This compound Stock (in DMSO) serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil prep_cells Seed Cells in Microplate add_treat Treat Cells with Various Concentrations prep_cells->add_treat serial_dil->add_treat incubate Incubate for a Defined Period (e.g., 48h) add_treat->incubate cyt_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cyt_assay read_data Measure Endpoint (e.g., Absorbance) cyt_assay->read_data calc_ic50 Calculate IC50 Value read_data->calc_ic50

Caption: Workflow for determining the optimal concentration of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis (Based on related compounds, requires experimental validation) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daph This compound Receptor Cell Surface Receptor (Hypothetical) Daph->Receptor MAPK MAPK Pathway (e.g., JNK, p38) Receptor->MAPK Inhibition NFkB NF-κB Pathway Receptor->NFkB Inhibition STAT3 STAT3 Pathway Receptor->STAT3 Inhibition Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) MAPK->Bcl2 Downregulation NFkB->Bcl2 Downregulation STAT3->Bcl2 Downregulation Bax Pro-apoptotic Proteins (e.g., Bax) Bcl2->Bax Release of Inhibition Apoptosis Apoptosis Bax->Apoptosis

Caption: A speculative signaling pathway for this compound's action.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results cluster_check1 Initial Checks cluster_check2 Assay Controls cluster_refine Refine Experiment Start Unexpected Result (e.g., No Effect, High Variability) Check_Conc Verify this compound Concentration & Dilutions Start->Check_Conc Check_Sol Check for Compound Precipitation Start->Check_Sol Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Pos_Ctrl Run Positive Control (Known Cytotoxic Agent) Check_Conc->Pos_Ctrl Check_Sol->Pos_Ctrl Veh_Ctrl Evaluate Vehicle Control (DMSO only) for Toxicity Check_Cells->Veh_Ctrl Adjust_Conc Adjust Concentration Range Pos_Ctrl->Adjust_Conc Change_Time Modify Incubation Time Pos_Ctrl->Change_Time Veh_Ctrl->Adjust_Conc New_Cells Use a Different Cell Line Veh_Ctrl->New_Cells End Re-run Experiment Adjust_Conc->End Change_Time->End New_Cells->End

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Minimizing Off-Target Effects of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Daphnilongeridine and other novel small molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins or other molecules that are not its intended therapeutic target. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical trials.[1] Minimizing these effects is crucial for obtaining reliable data and developing safe and effective therapies.

Q2: How can I determine if the phenotype I observe is a result of an off-target effect of this compound?

A2: A multi-faceted approach is recommended. This includes:

  • Using control compounds: Employ a structurally similar but inactive analog of this compound as a negative control.[1]

  • Varying the concentration: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.[1]

  • Genetic validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.[1]

  • Orthogonal assays: Confirm findings using different experimental methods that measure the same biological outcome through different mechanisms.

Q3: What are some initial steps I can take to proactively minimize off-target effects in my experimental design?

A3: Proactive measures include:

  • Thorough literature review: Investigate if off-target effects have been reported for structurally similar compounds or other Daphniphyllum alkaloids.

  • In silico analysis: Use computational tools to predict potential off-target interactions based on the structure of this compound.

  • Selective inhibitor screening: If possible, screen multiple compounds to identify the one with the highest selectivity for the intended target.

  • Cell line selection: Be aware that the expression levels of on-target and off-target proteins can vary between different cell lines, potentially leading to inconsistent results.[1]

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

This is a common challenge when working with novel compounds. The following troubleshooting guide can help determine if off-target effects are the cause.

A Inconsistent/Unexpected Experimental Results B Verify Compound Integrity and Concentration A->B C Perform Dose-Response Experiment B->C D Is the effect dose-dependent? C->D E Use Structurally Inactive Analog (Negative Control) D->E Yes L Investigate alternative explanations (e.g., experimental variability) D->L No F Is the effect still observed? E->F G Phenotype likely due to scaffold, not target inhibition F->G Yes H Perform Target Knockdown/Knockout (e.g., CRISPR/siRNA) F->H No I Does the phenotype persist? H->I J Phenotype is likely an off-target effect I->J Yes K Phenotype is likely on-target I->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Observed cellular toxicity at effective concentrations.

Toxicity that is not related to the intended target's function can be a sign of off-target effects.

A Observed Cellular Toxicity B Determine IC50 for target inhibition and CC50 for cytotoxicity A->B C Is there a sufficient therapeutic window (CC50 >> IC50)? B->C D Toxicity may be on-target C->D Yes E Toxicity likely off-target C->E No F Perform Kinase Profiling E->F G Perform RNA Sequencing (Transcriptomic Analysis) E->G H Identify off-target kinases F->H I Identify perturbed pathways G->I J Validate off-target hits (e.g., individual knockdowns) H->J I->J A Prepare this compound Dilution Series C Add Compound to Kinase Reaction A->C B Prepare Kinase Reaction Mix B->C D Incubate C->D E Measure Kinase Activity D->E F Calculate IC50 Values E->F A Treat Cells with This compound or Vehicle B Heat Cells at Temperature Gradient A->B C Lyse Cells B->C D Separate Soluble and Precipitated Proteins C->D E Detect Soluble Target Protein D->E F Generate and Analyze Melt Curves E->F A Cell Treatment with This compound B RNA Extraction A->B C Library Preparation B->C D Next-Generation Sequencing C->D E Data Analysis (Alignment, DEG, Pathway) D->E F Identification of Off-Target Pathways E->F

References

Technical Support Center: Daphnilongeridine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the poor in vivo bioavailability of Daphnilongeridine, a member of the Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a complex polycyclic alkaloid isolated from plants of the genus Daphniphyllum.[1][2][3][4][5] Like many natural alkaloids, it possesses a complex structure that may contribute to poor aqueous solubility and low membrane permeability, which are common causes of low oral bioavailability.[1][2] This limits its therapeutic potential as the compound may not reach effective concentrations at its target site after in vivo administration.

Q2: What are the primary factors contributing to the presumed poor bioavailability of this compound?

A2: While specific data for this compound is scarce, the poor bioavailability of similar complex alkaloids is typically attributed to a combination of factors:

  • Low Aqueous Solubility: The intricate and often lipophilic structure of Daphniphyllum alkaloids can lead to poor dissolution in the gastrointestinal tract.

  • Poor Membrane Permeability: The high molecular weight and complex stereochemistry may hinder passive diffusion across the intestinal epithelium.

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[6][7]

  • First-Pass Metabolism: Significant metabolism in the liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation can drastically reduce the amount of active compound.

Q3: What are the general strategies to enhance the bioavailability of this compound?

A3: Several approaches can be explored to overcome the bioavailability challenges:

  • Formulation Strategies: Utilizing novel drug delivery systems such as liposomes, nanoparticles, or phytosomes can improve solubility and protect the compound from degradation.[8]

  • Co-administration with Bioenhancers: Administering this compound with inhibitors of efflux pumps (e.g., verapamil) or metabolic enzymes can increase its systemic exposure.[6][9]

  • Prodrug Approach: Chemically modifying the this compound structure to create a more soluble or permeable prodrug that converts to the active compound in vivo.

Troubleshooting Experimental Issues

Q1: I am observing very low apparent permeability (Papp) for this compound in my Caco-2 assay. How can I troubleshoot this?

A1: A low Papp value in a Caco-2 assay suggests poor intestinal permeability. Here's a troubleshooting guide:

  • Verify Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range (typically >300 Ω·cm²) and that leakage of a paracellular marker like Lucifer Yellow is minimal.[10]

  • Assess Compound Solubility: Poor solubility in the assay buffer can lead to artificially low Papp values. Ensure the compound is fully dissolved at the tested concentration. Consider using a small percentage of a co-solvent like DMSO if necessary, but keep it below 1% to avoid affecting cell integrity.

  • Investigate Active Efflux: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that the compound is likely a substrate for an efflux transporter like P-gp. To confirm this, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor would confirm P-gp involvement.[11][12]

  • Check for Non-specific Binding: The compound may be binding to the plastic of the assay plates. Perform a mass balance study by quantifying the compound in the donor, receiver, and cell lysate at the end of the experiment to check for recovery.

Q2: My in vivo pharmacokinetic study in rats shows extremely rapid clearance of this compound. What are the potential causes and next steps?

A2: Rapid clearance in vivo points towards extensive metabolism or rapid excretion.

  • Hypothesis - Extensive Metabolism: The most likely cause is rapid hepatic metabolism. To investigate this, perform an in vitro metabolic stability assay using rat liver microsomes or hepatocytes.[13] Rapid degradation in this assay will support the hypothesis of high first-pass metabolism.

  • Next Steps - In Vitro Metabolism Studies:

    • Liver Microsomal Stability Assay: This will determine the intrinsic clearance of the compound by phase I metabolic enzymes (e.g., CYPs).[14][15][16] A short half-life in this assay indicates high susceptibility to metabolism.

    • Hepatocyte Stability Assay: Using hepatocytes can provide a more complete picture, as it includes both phase I and phase II metabolism.

    • Metabolite Identification: Analyze the samples from the stability assays using LC-MS/MS to identify the major metabolites. This can provide insights into the metabolic pathways and guide chemical modifications to block metabolic "hotspots."

Q3: How do I select an appropriate formulation strategy to test in my animal model?

A3: The choice of formulation depends on the primary barrier to bioavailability.

  • If Solubility is the Main Issue: Start with formulations designed to enhance dissolution, such as amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).

  • If Permeability is the Main Issue: Consider nano-formulations (e.g., nanoparticles, nanoemulsions) that can potentially be absorbed through alternative pathways.

  • If First-Pass Metabolism is High: Encapsulation strategies like liposomes can protect the drug from premature metabolism in the liver.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, representing a typical profile for a natural product with poor bioavailability. Specific experimental data for this compound is not currently available in public literature.

Table 1: Illustrative In Vitro ADME Profile for this compound

ParameterAssay SystemResultInterpretation
Aqueous Solubility PBS (pH 7.4)< 1 µg/mLVery Low Solubility
Caco-2 Permeability (Papp A-B) Caco-2 Monolayer0.2 x 10⁻⁶ cm/sLow Permeability
Efflux Ratio (Papp B-A / Papp A-B) Caco-2 Monolayer8.5High Efflux (P-gp Substrate)
Metabolic Stability (t½) Human Liver Microsomes< 5 minHigh Intrinsic Clearance
Plasma Protein Binding Human Plasma98.5%High Binding

Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Bioavailability (%)
Aqueous Suspension 151.045< 1%
Liposomal Formulation 1202.0750~ 8%
Co-administered with Verapamil 951.5620~ 6.5%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on Transwell permeable supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values >300 Ω·cm².[10]

  • Preparation of Dosing Solution: Prepare a 10 µM dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a final DMSO concentration ≤ 0.5%.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min). Replace the collected volume with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Perform the same procedure as above but add the dosing solution to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[10] Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).

Protocol 2: Liver Microsomal Stability Assay

This protocol determines the in vitro metabolic stability of this compound.

  • Preparation: Thaw pooled liver microsomes (human or rat) on ice. Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound (1 µM final concentration), and microsomes (0.5 mg/mL final concentration).[17]

  • Initiation of Reaction: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[14][18]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.[19]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the linear regression (-k), calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[16]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral pharmacokinetic study.

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast the animals overnight before dosing but allow free access to water.[20] For intravenous studies, cannulate the jugular vein for dosing and the carotid artery for blood sampling.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., aqueous suspension) at a specific dose (e.g., 10 mg/kg) via oral gavage.[21]

    • Intravenous (IV) Group: Administer a solubilized form of this compound at a lower dose (e.g., 1 mg/kg) as a bolus via the jugular vein cannula to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or carotid artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[22][23][24]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).[21]

Visualizations

Poor_Bioavailability_Factors cluster_absorption Absorption Phase cluster_barriers Bioavailability Barriers cluster_outcome Systemic Circulation Daph This compound (Oral Dose) Diss Dissolution Daph->Diss GI Tract Perm Permeation Diss->Perm Intestinal Lumen Sol Poor Aqueous Solubility Diss->Sol Limits Mem Low Membrane Permeability Perm->Mem Limits Efflux P-gp Efflux Perm->Efflux Reduces Sys Systemic Circulation Perm->Sys Portal Vein Metab First-Pass Metabolism Sys->Metab Reduces Experimental_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation & Strategy cluster_invivo In Vivo Validation sol Solubility Assay caco2 Caco-2 Permeability sol->caco2 lms Liver Microsome Stability caco2->lms formulate Develop Formulations (e.g., Liposomes, Nanoparticles) caco2->formulate Low Permeability bioenhance Select Bioenhancers (e.g., P-gp Inhibitors) caco2->bioenhance High Efflux lms->formulate High Clearance pk Rat Pharmacokinetic Study formulate->pk bioenhance->pk compare Compare PK Parameters (AUC, Cmax, F%) pk->compare Signaling_Pathway Daph Daphniphyllum Alkaloid Receptor Kinase Receptor (e.g., RTK) Daph->Receptor Inhibits Kinase Downstream Kinase (e.g., MEK, Akt) Receptor->Kinase Phosphorylation Cascade TF Transcription Factor (e.g., AP-1, NF-κB) Kinase->TF Activation Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Gene Expression

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Daphnane Diterpenoids from Daphne Species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the anticancer activity of Daphnilongeridine remains elusive in current scientific literature, this guide provides a comprehensive comparison of other structurally related daphnane (B1241135) diterpenoids isolated from the Daphne genus—notably yuanhualine, yuanhuahine, and yuanhuagine. Their potent anti-proliferative effects against non-small cell lung cancer (NSCLC) are evaluated alongside standard chemotherapeutic agents: gemcitabine, gefitinib, and erlotinib (B232). This guide synthesizes available quantitative data, detailed experimental protocols, and an analysis of the signaling pathways involved to offer a valuable resource for cancer research and drug discovery.

Comparative Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The in vitro cytotoxic activity of daphnane diterpenoids and standard chemotherapeutic agents was evaluated across a panel of human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. The data highlights the potent anticancer activity of the daphnane diterpenoids, with IC50 values in the nanomolar range.

CompoundCell LineIC50 (nM)Incubation Time
Yuanhualine A5497.072h[1][2]
H2923.772h
H19934.272h
SK-MES-15.172h
Yuanhuahine A54915.272h[1][2]
H2928.972h
H199310.372h
SK-MES-112.472h
Yuanhuagine A54924.772h[1][2]
H29218.572h
H199320.172h
SK-MES-122.872h
Gemcitabine A5496.6 - 9,00048h - 72h
H29250 - 50072h
Gefitinib A5497,000 - 8,42048h - 72h
H292>10,00072h
H1993~10,00072h
Erlotinib A549270 - 23,00024h - 72h
H292>20,00072h
SK-MES-1>20,00072h

In Vivo Antitumor Efficacy of Yuanhuacine (B1233473) in a Xenograft Model

The antitumor activity of yuanhuacine, another daphnane diterpenoid from Daphne genkwa, was evaluated in an in vivo mouse xenograft model using H1993 human NSCLC cells.

Treatment GroupDosageTumor Volume Reduction (%)
Vehicle Control-0
Yuanhuacine0.5 mg/kg/daySignificant reduction
Yuanhuacine1 mg/kg/dayMore significant reduction

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of the test compounds and incubate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[3][4]

  • Washing: Wash the plates five times with slow-running tap water and air dry.[4]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[3]

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This method is used to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Culture cells with the desired concentrations of test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at 4°C.[6]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[6][7][8]

  • PI Staining: Add propidium iodide (50 µg/mL final concentration) and incubate in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Analysis of Signaling Proteins: Western Blotting

This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Procedure:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Recommended dilutions:

    • p-Akt (Ser473): 1:1000 in 5% BSA/TBST[6]

    • p-STAT3 (Tyr705): 1:1000 in 5% BSA/TBST[3][4]

    • p-Src (Tyr416): 1:1000 in 5% BSA/TBST

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study Protocol (Yuanhuacine)

This protocol outlines the procedure for evaluating the in vivo antitumor activity of yuanhuacine.

Procedure:

  • Cell Implantation: Subcutaneously inject H1993 cells (1 x 10^7 cells in 200 µL of medium) into the flanks of nude mice.[9]

  • Tumor Growth: Allow the tumors to grow to a volume of approximately 90 mm³.[9]

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer yuanhuacine orally once daily for 21 days at doses of 0.5 mg/kg and 1 mg/kg.[9]

  • Monitoring: Measure tumor sizes every 4-6 days. Monitor the body weight of the animals to assess toxicity.[9]

  • Endpoint: At the end of the 21-day treatment period, sacrifice the animals and measure the final tumor volume and weight.[9]

Signaling Pathway Analysis

Daphnane diterpenoids and the compared standard-of-care drugs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Daphnane Diterpenoid-Induced Signaling Pathway

Yuanhualine, yuanhuahine, and yuanhuagine have been shown to suppress the activation of Akt, STAT3, and Src in human lung cancer cells.[1][2][10] This inhibition leads to cell cycle arrest and apoptosis.

Daphnane_Diterpenoid_Pathway cluster_akt Akt Pathway cluster_stat3 STAT3 Pathway cluster_src Src Pathway Daphnane_Diterpenoids Daphnane Diterpenoids (Yuanhualine, Yuanhuahine, Yuanhuagine) p_Akt p-Akt Daphnane_Diterpenoids->p_Akt inhibition p_STAT3 p-STAT3 Daphnane_Diterpenoids->p_STAT3 inhibition p_Src p-Src Daphnane_Diterpenoids->p_Src inhibition Akt Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation STAT3 STAT3 p_STAT3->Proliferation Src Src p_Src->Proliferation

Daphnane diterpenoid signaling inhibition.
EGFR Inhibitor (Gefitinib/Erlotinib) Signaling Pathway

Gefitinib and erlotinib are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR). By inhibiting EGFR, these drugs block downstream signaling pathways, including the PI3K/Akt and RAS/MAPK pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Inhibitor_Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_ras_mapk RAS/MAPK Pathway EGFR_Inhibitors Gefitinib / Erlotinib EGFR EGFR EGFR_Inhibitors->EGFR inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

EGFR inhibitor signaling pathway.
Gemcitabine Mechanism of Action

Gemcitabine is a nucleoside analog that, once inside the cell, is converted into its active diphosphate (B83284) and triphosphate forms. These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to the inhibition of DNA synthesis and cell death.

Gemcitabine_Workflow Gemcitabine Gemcitabine dFdCDP Gemcitabine Diphosphate (dFdCDP) Gemcitabine->dFdCDP phosphorylation dFdCTP Gemcitabine Triphosphate (dFdCTP) Gemcitabine->dFdCTP phosphorylation Ribonucleotide_Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide_Reductase inhibition DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis incorporation & inhibition Ribonucleotide_Reductase->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death

Gemcitabine's mechanism of action.

Conclusion

The daphnane diterpenoids yuanhualine, yuanhuahine, and yuanhuagine demonstrate potent in vitro anticancer activity against NSCLC cell lines, with IC50 values often superior to those of the standard chemotherapeutic agents gemcitabine, gefitinib, and erlotinib. Their mechanism of action involves the inhibition of key survival signaling pathways, including Akt, STAT3, and Src. Furthermore, the in vivo efficacy of the related compound yuanhuacine suggests that daphnane diterpenoids represent a promising class of natural products for the development of novel anticancer therapies. Further investigation into the therapeutic potential of these compounds, including the yet-unstudied this compound, is warranted. This guide provides a foundational resource for researchers to design and conduct further preclinical and clinical studies.

References

A Comparative Analysis of Daphnane Diterpenoids and Paclitaxel in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of daphnane (B1241135) diterpenoids, a class of compounds to which daphnilongeridine (B1159034) belongs, and the well-established chemotherapeutic agent paclitaxel (B517696) on lung cancer cells. Due to the limited availability of specific experimental data on this compound in lung cancer cell lines, this guide utilizes data from closely related daphnane diterpenoids, namely yuanhualine, yuanhuahine, yuanhuagine, and yuanhuacine, as a representative comparison.

Executive Summary

Both daphnane diterpenoids and paclitaxel exhibit potent anti-proliferative activity against non-small cell lung cancer (NSCLC) cells, albeit through distinct molecular mechanisms. Daphnane diterpenoids demonstrate cytotoxicity in the nanomolar range and induce cell cycle arrest at both the G0/G1 and G2/M phases by modulating the Akt, STAT3, and Src signaling pathways. Paclitaxel, a cornerstone of lung cancer chemotherapy, primarily functions by stabilizing microtubules, leading to a G2/M phase arrest and subsequent apoptosis, with its effects often linked to the PI3K/Akt signaling pathway. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the signaling cascades they influence, supported by available experimental data.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in A549 Lung Cancer Cells
CompoundIC50 (nM)Exposure TimeReference
Yuanhualine 7.0Not Specified[1][2]
Yuanhuahine 15.2Not Specified[2]
Yuanhuagine 24.7Not Specified[2]
Yuanhuacine 12 - 53Not Specified[3]
Paclitaxel 2.7 (0.0027 µM)120 h[4]
Paclitaxel 9400 (9.4 µM)24 h[4]
Table 2: Comparison of Mechanistic Effects in Lung Cancer Cells
FeatureDaphnane Diterpenoids (Yuanhualine, Yuanhuahine, Yuanhuagine, Yuanhuacine)Paclitaxel
Primary Mechanism Inhibition of cell proliferation, induction of cell cycle arrest, and modulation of multiple signaling pathways.[1]Stabilization of microtubules, leading to mitotic arrest.
Cell Cycle Arrest G0/G1 and G2/M phases.[1][2]Primarily G2/M phase.
Induction of Apoptosis Implied through cell cycle arrest and modulation of survival pathways.Yes, a well-documented outcome of mitotic arrest.
Affected Signaling Pathways Suppression of Akt, STAT3, and Src activation.[1][2] Regulation of AMPK/mTOR pathway (Yuanhuacine).[5][6][7]Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay): Human non-small cell lung cancer (NSCLC) cell lines, such as A549, are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (daphnane diterpenoids or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry): Lung cancer cells are seeded and treated with the compounds for a designated time. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed with PBS and incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) in the dark. The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis: Treated and untreated lung cancer cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, Src, p-Src, p53, p21, cyclins, CDKs) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Daphnane_Diterpenoid_Signaling_Pathway Daphnane Daphnane Diterpenoids (e.g., Yuanhualine, Yuanhuahine) Akt Akt Daphnane->Akt Inhibits Activation STAT3 STAT3 Daphnane->STAT3 Inhibits Activation Src Src Daphnane->Src Inhibits Activation G0G1_Arrest G0/G1 Arrest Daphnane->G0G1_Arrest G2M_Arrest G2/M Arrest Daphnane->G2M_Arrest CellCycle Cell Cycle Progression Akt->CellCycle STAT3->CellCycle Src->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation G0G1_Arrest->Proliferation G2M_Arrest->Proliferation

Caption: Signaling pathway of daphnane diterpenoids in lung cancer cells.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt Inhibits MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellSurvival Cell Survival Apoptosis->CellSurvival Inhibits PI3K_Akt->CellSurvival

Caption: Mechanism of action of paclitaxel in lung cancer cells.

Experimental_Workflow CellCulture Lung Cancer Cell Culture (A549) Treatment Compound Treatment (Daphnane Diterpenoid or Paclitaxel) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Cell Cycle Distribution, Protein Levels) Viability->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for compound comparison.

References

A Comparative Guide to the Cytotoxicity of Doxorubicin and the Potential of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin (B1662922), and an exploratory overview of Daphnilongeridine, a natural alkaloid with purported cytotoxic effects. Due to a lack of publicly available quantitative data on the cytotoxicity of this compound, a direct comparison is not feasible at this time. However, this document serves as a comprehensive resource on the cytotoxic profile of doxorubicin, supported by extensive experimental data, and contextualizes the potential of Daphniphyllum alkaloids, the class to which this compound belongs, as a subject for future anticancer research.

Introduction: The Search for Novel Anticancer Agents

The development of novel cytotoxic agents remains a cornerstone of oncology research. Doxorubicin, an anthracycline antibiotic, has been a mainstay in cancer treatment for decades, known for its broad-spectrum efficacy. Concurrently, the exploration of natural products for novel anticancer compounds is a burgeoning field. This compound, a complex alkaloid isolated from the Daphniphyllum plant genus, has been noted for its potential cytotoxicity, though detailed studies remain scarce. This guide aims to provide a thorough analysis of doxorubicin's cytotoxic profile while highlighting the current knowledge gap and potential of this compound and related compounds.

Cytotoxicity Profile: Doxorubicin vs. Daphniphyllum Alkaloids

A direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin is not possible due to the absence of published data for this compound. While it has been stated that this compound exhibits cytotoxicity against some tumor cell lines, specific quantitative data to support this is not available in the public domain[1].

However, studies on other alkaloids from the Daphniphyllum genus provide preliminary insights into the potential cytotoxic activity of this class of compounds.

Table 1: Cytotoxicity (IC50) of Select Daphniphyllum Alkaloids

CompoundCell LineCancer TypeIC50Citation
Daphnioldhanol AHeLaCervical Cancer31.9 µM[2][3]
Daphnezomine WHeLaCervical Cancer16.0 µg/mL[4][5]

In contrast, doxorubicin has been extensively studied, and its cytotoxic activity against a wide array of cancer cell lines is well-documented.

Table 2: Cytotoxicity (IC50) of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation
MCF-7Breast Cancer~1.224[6]
A549Lung Cancer~0.4548
HeLaCervical Cancer~0.372
HepG2Liver Cancer~0.548
K562Leukemia~0.0548
HCT116Colon Cancer~0.272

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and the specific viability assay used.

Mechanisms of Action and Signaling Pathways

Doxorubicin: A Multi-faceted Approach to Cell Killing

Doxorubicin exerts its cytotoxic effects through several well-characterized mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA double-strand breaks and the initiation of apoptosis[7][8][9][10].

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This involves the activation of caspase cascades, leading to programmed cell death[11][12][13][14].

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Notch Notch Signaling Activation Doxorubicin->Notch p53 p53 Activation DNA->p53 Damage Signal TopoisomeraseII->DNA Causes Double-Strand Breaks Mitochondria Mitochondria ROS->Mitochondria Induces Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c Release p53->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis HES1 HES1 Notch->HES1 PARP1_AIF PARP1-AIF Regulation HES1->PARP1_AIF PARP1_AIF->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Untapped Potential of Daphnilongeridine: A Case for Synergistic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct evidence remains to be elucidated, the unique chemical scaffold and established cytotoxic properties of Daphnilongeridine, a member of the complex Daphniphyllum alkaloids, present a compelling case for its investigation as a synergistic partner to conventional chemotherapy drugs. The broader family of Daphniphyllum alkaloids has demonstrated notable anticancer activities, suggesting that this compound could play a crucial role in multi-drug treatment strategies, potentially enhancing the efficacy of existing cancer therapies and overcoming drug resistance.

Currently, there are no published studies specifically detailing the synergistic effects of this compound with known chemotherapy agents. However, research into other natural compounds with similar structural motifs or from related plant genera has shown promising synergistic outcomes. For instance, certain daphnane (B1241135) diterpenoids have been reported to work in concert with chemotherapy drugs to inhibit cancer cell growth. This provides a strong rationale for exploring the combinatorial potential of this compound.

Unveiling the Anticancer Promise of Daphniphyllum Alkaloids

Daphniphyllum alkaloids, isolated from plants of the genus Daphniphyllum, are renowned for their intricate and diverse chemical structures.[1][2] Several members of this family have exhibited significant cytotoxic effects against various cancer cell lines.[3][4][5] Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation, migration, and invasion.[1] For example, a newly discovered Daphniphyllum alkaloid, daphnezomine W, displayed moderate cytotoxic activity against the HeLa human cervical cancer cell line.[3][4] Another member, daphenylline (B12778079), is noted for its unique structure and is part of a class of compounds with recognized anticancer properties.[6]

While specific data on this compound is scarce, its classification within this biologically active family of alkaloids strongly suggests its own potential as an anticancer agent. The exploration of its synergistic activity with established chemotherapeutics is a logical and potentially fruitful avenue for cancer research.

The Power of Synergy: A Conceptual Framework

Synergistic interactions between two or more drugs can lead to a therapeutic effect that is greater than the sum of their individual effects. This can manifest as increased cancer cell killing, reduced effective drug dosages, and the potential to overcome resistance mechanisms. The general concept of synergy in cancer therapy is illustrated below.

Synergy_Concept cluster_0 Monotherapy cluster_1 Combination Therapy Drug_A Chemotherapy Drug Effect_A Moderate Cancer Cell Kill Drug_A->Effect_A Drug_B This compound Effect_B Potential Cancer Cell Kill Drug_B->Effect_B Synergistic_Effect Enhanced Cancer Cell Kill (Synergy) Effect_A->Synergistic_Effect Effect_B->Synergistic_Effect Combination Chemotherapy Drug + This compound Combination->Synergistic_Effect

Figure 1: Conceptual diagram illustrating the principle of drug synergy, where the combined effect of two drugs is greater than their individual effects.

A Roadmap for Investigation: Proposed Experimental Workflow

To systematically evaluate the synergistic potential of this compound with chemotherapy, a structured experimental approach is necessary. The following workflow outlines the key steps that researchers could undertake.

Figure 2: A proposed experimental workflow to investigate the synergistic effects of this compound with chemotherapy drugs.

Future Directions and Conclusion

The exploration of this compound as a synergistic agent in cancer therapy holds significant promise. Future research should focus on performing the outlined experimental workflow to generate the much-needed data on its efficacy in combination with a panel of standard chemotherapy drugs. Identifying the underlying molecular mechanisms of any observed synergy will be critical for its potential clinical translation. While the journey from a promising natural compound to a clinically approved therapy is long and arduous, the unique properties of this compound and the broader family of Daphniphyllum alkaloids warrant dedicated investigation. The potential to enhance existing cancer treatments and improve patient outcomes makes this a research endeavor of paramount importance.

References

Evaluating the Therapeutic Index of Daphnilongeridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the therapeutic index of the natural product Daphnilongeridine, a compound reported to exhibit cytotoxic effects against various tumor cell lines. Due to the current lack of publicly available, specific data on the therapeutic index of this compound, this document serves as a comparative guide. It outlines the necessary experimental data and protocols and presents a comparison with established chemotherapeutic agents, Paclitaxel and Doxorubicin, for which such data are available. This guide is intended to provide a methodological blueprint for the evaluation of this compound's therapeutic potential.

Quantitative Data Summary: A Comparative Overview

A crucial aspect of evaluating a potential anticancer compound is the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. While specific in vivo efficacy and toxicity data for this compound are not yet established, a preliminary in vitro assessment can be made by comparing its cytotoxicity (IC50) against cancer cell lines versus non-cancerous cell lines.

The following table provides a template for comparing the cytotoxic activity of this compound with that of Paclitaxel and Doxorubicin against common cancer cell lines. Note: The data for this compound is hypothetical and included for illustrative purposes. The IC50 values for Paclitaxel and Doxorubicin are approximate and can vary based on experimental conditions.[1][2][3][4][5][6][7][8][9]

CompoundCell LineCancer TypeIC50 (nM) - 48hr exposure
This compound MCF-7 Breast Adenocarcinoma Data Not Available
A549 Lung Carcinoma Data Not Available
PaclitaxelMCF-7Breast Adenocarcinoma~7.5[5]
A549Lung Carcinoma~1.35[9]
DoxorubicinMCF-7Breast Adenocarcinoma~400[4]
A549Lung Carcinoma>20,000[2]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of therapeutic compounds. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Paclitaxel, Doxorubicin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Studies in Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and toxicity of a potential drug, which are necessary for determining the therapeutic index.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell lines for tumor induction

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the efficacy (e.g., ED50). The toxicity data (e.g., LD50) can be determined from dose-ranging studies. The therapeutic index is then calculated as LD50/ED50.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Line Culture Cell Line Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Line Culture->Cytotoxicity Assay (e.g., MTT) Seeding IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Data Analysis Dose-Response Study Dose-Response Study IC50 Determination->Dose-Response Study Candidate Selection Xenograft Model Xenograft Model Xenograft Model->Dose-Response Study Tumor Implantation Efficacy (ED50) & Toxicity (LD50) Efficacy (ED50) & Toxicity (LD50) Dose-Response Study->Efficacy (ED50) & Toxicity (LD50) Treatment & Monitoring Therapeutic Index Calculation Therapeutic Index Calculation Efficacy (ED50) & Toxicity (LD50)->Therapeutic Index Calculation TI = LD50 / ED50

Experimental workflow for determining the therapeutic index.

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Bcl2 Bcl2 Paclitaxel->Bcl2 Inactivates JNK_SAPK JNK_SAPK Paclitaxel->JNK_SAPK Activates MitoticSpindle MitoticSpindle Microtubules->MitoticSpindle Disrupts Dynamics MitoticArrest MitoticArrest MitoticSpindle->MitoticArrest G2/M Phase Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2->Apoptosis Promotes JNK_SAPK->Apoptosis

Simplified signaling pathway of Paclitaxel-induced apoptosis.

Logical flow for evaluating anticancer compound selectivity.

Concluding Remarks

The comprehensive evaluation of this compound's therapeutic index requires rigorous in vitro and in vivo studies. While direct comparative data is currently unavailable, this guide provides the necessary framework for researchers to conduct these evaluations. By following standardized protocols and comparing the results with well-characterized drugs like Paclitaxel and Doxorubicin, the therapeutic potential and safety profile of this compound can be systematically elucidated. Future research should focus on generating the specific IC50 values for this compound against a panel of cancer and non-cancer cell lines, followed by in vivo efficacy and toxicity studies to establish a reliable therapeutic index.

References

A Researcher's Guide to Investigating Cross-Resistance with Novel Natural Products: A Case Study Approach with Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in the effective treatment of various diseases, including cancer.[1][2] Natural products present a promising avenue for the discovery of new therapeutic agents that can overcome or circumvent these resistance mechanisms.[3][4] This guide provides a framework for investigating the cross-resistance profile of a novel natural product, using the hypothetical case of Daphnilongeridine. While specific cross-resistance studies on this compound are not currently available in the public domain, this document outlines the fundamental principles and experimental approaches necessary to conduct such an investigation. The focus is on P-glycoprotein (P-gp) mediated resistance, a common mechanism of MDR in cancer cells.[5][6]

Understanding P-glycoprotein (P-gp) and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of the cell.[2][5] Overexpression of P-gp in cancer cells leads to a decrease in intracellular drug accumulation, thereby conferring resistance to a variety of chemotherapeutic agents.[2][7] This phenomenon is a primary cause of cross-resistance, where resistance to one drug results in resistance to other, often unrelated, drugs.[1]

Natural products can interact with P-gp in several ways:

  • P-gp Substrates: They are actively transported by P-gp, which can lead to resistance to the natural product itself and cross-resistance to other P-gp substrates.

  • P-gp Inhibitors: They can block the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.

  • Non-P-gp Substrates: They may have a mechanism of action that is not affected by P-gp expression, making them potentially effective in MDR cells.

The following diagram illustrates the mechanism of P-gp mediated drug efflux.

cluster_cell Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space P-gp {P-glycoprotein (P-gp)|ATP-binding cassette transporter} Drug_out Drug (e.g., Chemotherapy, Natural Product) P-gp->Drug_out Efflux ADP ADP + Pi P-gp->ADP Drug_in Drug Drug_in->P-gp Binding ATP ATP ATP->P-gp Hydrolysis A Select Parental (Drug-Sensitive) and P-gp Overexpressing (Drug-Resistant) Cell Line Pair B Determine Cytotoxicity (IC50) of This compound and Known P-gp Substrates in both cell lines A->B C Calculate Resistance Factor (RF) RF = IC50 (Resistant) / IC50 (Sensitive) B->C D Interpret Results C->D E This compound is a potential P-gp substrate (High RF) D->E If RF is high F This compound is not a significant P-gp substrate (Low RF) D->F If RF is low G Further investigate as a P-gp inhibitor or a non-substrate therapeutic agent F->G

References

A Comparative Guide to Microtubule-Targeting Agents: The Well-Established Taxanes Versus the Enigmatic Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the microtubule-targeting effects of the widely used taxane (B156437) class of chemotherapeutic agents. Due to a significant lack of published scientific data on Daphnilongeridine, a direct comparison is not currently feasible. Therefore, this document will focus on the well-documented effects of taxanes as a benchmark for microtubule-stabilizing agents and will summarize the limited available information on the bioactivity of related Daphniphyllum alkaloids.

Introduction to Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents. Taxanes fall into the category of microtubule stabilizers, promoting polymerization and preventing depolymerization, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.

The Taxanes: A Detailed Profile

Taxanes, including the well-known compounds paclitaxel (B517696) and docetaxel, are a cornerstone of chemotherapy for various cancers, including breast, ovarian, and lung cancers. Their mechanism of action has been extensively studied, providing a wealth of data on their interaction with microtubules and subsequent cellular consequences.

Mechanism of Action of Taxanes

Taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and suppressing its dynamic instability. The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This interference with mitosis leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.

Quantitative Data on the Effects of Taxanes

The following tables summarize key quantitative data regarding the effects of taxanes on microtubule polymerization, cell cycle progression, and apoptosis.

Table 1: Effect of Taxanes on Tubulin Polymerization

ParameterValueCell/System TypeReference Compound
EC50 for Tubulin Polymerization ~0.1 - 1 µMPurified bovine brain tubulinPaclitaxel
Suppression of Microtubule Dynamics Significant reduction in shortening and growing ratesIn vitro reconstituted microtubulesPaclitaxel
Binding Stoichiometry ~1 mole of paclitaxel per mole of tubulin dimer in microtubulesBovine brain tubulinPaclitaxel

Table 2: Cell Cycle Arrest Induced by Taxanes

Cell LineConcentrationDuration of Treatment% of Cells in G2/M Phase (Treated vs. Control)
MCF-7 (Human Breast Adenocarcinoma) 10 nM Paclitaxel24 hours~70-80% vs. ~10-15%
A549 (Human Lung Carcinoma) 10 nM Docetaxel24 hours~60-70% vs. ~10%
HeLa (Human Cervical Cancer) 5 nM Paclitaxel18 hours~80% vs. ~15%

Table 3: Apoptosis Induction by Taxanes

Cell LineConcentrationDuration of Treatment% of Apoptotic Cells (Treated vs. Control)Assay Method
HL-60 (Human Promyelocytic Leukemia) 100 nM Paclitaxel48 hours>60% vs. <5%Annexin V/PI Staining
PC-3 (Human Prostate Cancer) 20 nM Docetaxel72 hours~50% vs. <10%TUNEL Assay
SK-OV-3 (Human Ovarian Cancer) 50 nM Paclitaxel48 hours~40-50% vs. <5%Caspase-3 Activity Assay

This compound and Related Daphniphyllum Alkaloids: An Overview of Available Data

A comprehensive search of scientific literature reveals a significant lack of specific data on the microtubule-targeting effects of this compound. There are no published studies detailing its direct interaction with tubulin, its effect on microtubule polymerization, or quantitative analyses of its impact on cell cycle progression and apoptosis.

However, research on other alkaloids from the Daphniphyllum genus and related daphnane (B1241135) diterpenoids provides some initial insights into their potential as anticancer agents.

Cytotoxic Activity of Daphniphyllum Alkaloids

Several studies have isolated and characterized various alkaloids from Daphniphyllum species and have reported their cytotoxic activities against a range of cancer cell lines.

Table 4: Reported Cytotoxic Activities of Selected Daphniphyllum Alkaloids and Related Compounds

CompoundCell LineIC50 Value
Daphnicyclidin MP-388 (Mouse Lymphocytic Leukemia)5.7 µM
Daphnicyclidin NP-388 (Mouse Lymphocytic Leukemia)6.5 µM
Daphnezomine WHeLa (Human Cervical Cancer)16.0 µg/mL
Daphnioldhanol AHeLa (Human Cervical Cancer)31.9 µM
Yuanhualine (a daphnane diterpenoid)A549 (Human Lung Carcinoma)7.0 nM[1][2]
Yuanhuahine (a daphnane diterpenoid)A549 (Human Lung Carcinoma)15.2 nM[2]
Yuanhuagine (a daphnane diterpenoid)A549 (Human Lung Carcinoma)24.7 nM[2]
Cell Cycle Effects of Related Daphnane Diterpenoids

While specific data for this compound is unavailable, studies on daphnane diterpenoids isolated from the Daphne genus have shown that these compounds can induce cell cycle arrest. For instance, yuanhualine, yuanhuahine, and yuanhuagine have been reported to induce cell cycle arrest in both the G0/G1 and G2/M phases in human lung A549 cells[1][2]. This suggests that some compounds from related genera may also interfere with cell cycle progression, although the precise molecular targets, including whether they directly interact with microtubules, remain to be elucidated.

Experimental Protocols

Detailed methodologies for the key experiments cited in the context of taxane research are provided below. These protocols serve as a reference for researchers aiming to evaluate the microtubule-targeting effects of novel compounds.

Tubulin Polymerization Assay (Turbidimetric)

Objective: To measure the effect of a compound on the in vitro polymerization of purified tubulin.

Methodology:

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound dissolved in an appropriate solvent (e.g., DMSO), and a temperature-controlled spectrophotometer with a 96-well plate reader.

  • Procedure: a. Pre-warm a 96-well plate to 37°C. b. On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer supplemented with GTP (e.g., 1 mM). c. Add various concentrations of the test compound or vehicle control to the wells of the pre-warmed plate. d. Initiate the polymerization reaction by adding the cold tubulin solution to each well. e. Immediately place the plate in the spectrophotometer and measure the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Data Analysis: The increase in absorbance over time reflects the extent of tubulin polymerization. The rate of polymerization (Vmax) and the maximum polymer mass can be calculated. The EC50 or IC50 values for polymerization enhancement or inhibition, respectively, can be determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Reagents and Materials: Cultured cells, cell culture medium, test compound, phosphate-buffered saline (PBS), fixation solution (e.g., 70% cold ethanol), and a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide [PI]) and RNase A.

  • Procedure: a. Seed cells in culture plates and allow them to adhere. b. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours). c. Harvest the cells by trypsinization and wash with PBS. d. Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours. e. Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution. f. Incubate in the dark at room temperature for 30 minutes. g. Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of the DNA dye. Histograms of cell count versus fluorescence intensity are generated, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Methodology:

  • Reagents and Materials: Cultured cells, cell culture medium, test compound, Annexin V-FITC (or another fluorochrome), propidium iodide (PI), and Annexin V binding buffer.

  • Procedure: a. Seed cells and treat with the test compound as described for the cell cycle analysis. b. Harvest both adherent and floating cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate in the dark at room temperature for 15 minutes. f. Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is quantified.

Visualizations: Signaling Pathways and Experimental Workflows

Taxane Mechanism of Action

Taxane_Mechanism Taxane Taxane BetaTubulin β-Tubulin (in microtubule) Taxane->BetaTubulin Microtubule Microtubule Stabilization (Suppression of Dynamics) BetaTubulin->Microtubule MitoticSpindle Mitotic Spindle Dysfunction Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Start: Seed Cells Treatment Treat with Compound (e.g., 24 hours) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix Cells (Cold 70% Ethanol) Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Quantify Cell Cycle Phases Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

Taxanes are a well-characterized class of microtubule-stabilizing agents with a proven track record in cancer therapy. Their mechanism of action, from tubulin binding to the induction of apoptosis, has been extensively documented, providing a robust framework for the evaluation of new microtubule-targeting compounds.

In stark contrast, this compound remains an enigmatic compound with no specific data available regarding its effects on microtubules. While related alkaloids from the Daphniphyllum and Daphne genera have demonstrated cytotoxic and cell cycle-modulating activities, a direct link to microtubule targeting has not been established for these compounds, let alone for this compound itself.

Therefore, to enable a meaningful comparison with established agents like taxanes, further research into the molecular mechanisms of this compound is imperative. Future studies should focus on:

  • In vitro tubulin polymerization assays to determine if this compound directly interacts with and modulates microtubule dynamics.

  • Detailed cell cycle analysis to confirm and quantify any effects on cell cycle progression.

  • Comprehensive apoptosis assays to elucidate the pathways of cell death induced by this compound.

  • Identification of the molecular binding site if an interaction with tubulin is confirmed.

Such studies will be crucial in determining whether this compound or other Daphniphyllum alkaloids represent a novel class of microtubule-targeting agents with therapeutic potential.

References

Unveiling the Transcriptomic Impact of Daphnilongeridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of differential gene expression following treatment with the natural alkaloid, Daphnilongeridine. While direct experimental data on the transcriptomic effects of this compound is not yet publicly available, this document presents a hypothetical study based on its known biological activities to serve as an illustrative framework for researchers. This compound belongs to the Daphniphyllum alkaloids, a class of compounds noted for their cytotoxic properties.[1][2][] This guide outlines a potential mechanism of action centered around p53-mediated apoptosis, a common pathway implicated in cytotoxicity, and compares the hypothetical gene expression changes with a standard cytotoxic agent, doxorubicin (B1662922).

Hypothetical Experimental Overview

This guide is based on a hypothetical RNA-sequencing (RNA-seq) experiment designed to elucidate the molecular mechanisms of this compound's cytotoxic effects on a human cancer cell line (e.g., A549 lung carcinoma). The experiment compares the gene expression profiles of cells treated with this compound, doxorubicin (a well-characterized cytotoxic drug), and a vehicle control.

Data Presentation: Differential Gene Expression Analysis

Following the hypothetical treatment, RNA was extracted, and libraries were sequenced. The resulting data was analyzed to identify differentially expressed genes (DEGs). The following tables summarize the hypothetical quantitative data for key genes involved in the p53 signaling pathway.

Table 1: Differentially Expressed Genes in A549 Cells Treated with this compound (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
TP53Tumor Protein P532.10.001Upregulated
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)3.5< 0.0001Upregulated
BAXBCL2 Associated X, Apoptosis Regulator2.8< 0.0001Upregulated
PUMABCL2 Binding Component 33.1< 0.0001Upregulated
BCL2B-Cell CLL/Lymphoma 2-2.50.002Downregulated
CCND1Cyclin D1-1.80.005Downregulated

Table 2: Differentially Expressed Genes in A549 Cells Treated with Doxorubicin (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
TP53Tumor Protein P532.50.0005Upregulated
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)4.0< 0.0001Upregulated
BAXBCL2 Associated X, Apoptosis Regulator3.2< 0.0001Upregulated
PUMABCL2 Binding Component 33.6< 0.0001Upregulated
BCL2B-Cell CLL/Lymphoma 2-2.90.001Downregulated
CCND1Cyclin D1-2.20.003Downregulated

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Cell Culture and Treatment

  • Cell Line: A549 human lung carcinoma cells.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded at a density of 1 x 10^6 cells/well in 6-well plates. After 24 hours, cells were treated with 10 µM this compound, 1 µM Doxorubicin, or DMSO (vehicle control) for 24 hours.

2. RNA Isolation and Library Preparation

  • RNA Extraction: Total RNA was isolated from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Construction: RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs).

3. Sequencing and Data Analysis

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.

  • Data Analysis: Raw sequencing reads were quality-checked using FastQC. Adapters were trimmed, and low-quality reads were removed. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothetical signaling pathway through which this compound is proposed to exert its cytotoxic effects by activating the p53 tumor suppressor protein.

Daphnilongeridine_Pathway cluster_downstream Downstream Effects This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax_Puma Bax, Puma (Pro-apoptotic) p53->Bax_Puma Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation p21 p21 (Cell Cycle Arrest) p53->p21 Upregulation Apoptosis Apoptosis Bax_Puma->Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Hypothetical p53-mediated apoptotic pathway induced by this compound.

Experimental Workflow for Differential Gene Expression Analysis

This diagram outlines the key steps in the experimental workflow, from cell culture to the identification of differentially expressed genes.

DGE_Workflow Cell_Culture A549 Cell Culture Treatment Treatment (this compound, Doxorubicin, Control) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis DGE_Analysis Differential Gene Expression Analysis Data_Analysis->DGE_Analysis Gene_List List of DEGs DGE_Analysis->Gene_List

Caption: Workflow for differential gene expression analysis of this compound treatment.

References

Safety Operating Guide

Prudent Disposal of Daphnilongeridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides essential safety and logistical information for the proper disposal of Daphnilongeridine. Due to the limited availability of specific experimental data for this compound, the procedures outlined are based on established best practices for the handling and disposal of cytotoxic and hazardous chemical waste. All procedures should be carried out in strict accordance with institutional, local, state, and federal regulations.

This compound is an alkaloid that has demonstrated cytotoxicity against various tumor cell lines.[1] Consequently, it must be handled with care, and its waste disposed of as hazardous and cytotoxic material. The primary recommended method for the disposal of this compound is high-temperature incineration at a licensed chemical destruction facility.[2]

Quantitative Data for this compound

PropertyValueSource
Chemical Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.76 g/mol [1]
Appearance Powder[1][]
Boiling Point 581.4 ± 40.0 °C (Predicted)[1]
Density 1.16 ± 0.1 g/cm³ (Predicted)[1]
pKa 12.93 ± 0.70 (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Acute Toxicity (Oral) No data available[4]
Storage Store at -20°C under an inert atmosphere.[5]

Operational Plan for Handling and Disposal

This plan provides a step-by-step guide for the safe handling and preparation of this compound waste for disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]

  • If there is a risk of generating dust or aerosols, use a full-face respirator.[4]

2. Waste Segregation:

  • All materials that come into contact with this compound must be treated as cytotoxic waste.

  • Segregate this compound waste from other laboratory waste streams.

  • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers are often color-coded purple or red.[6][7][8]

3. Waste Collection and Storage:

  • Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated, lined container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, chemical-resistant container. Do not mix with other solvent waste unless compatible.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated cytotoxic sharps container.[6][8]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

4. Labeling and Documentation:

  • Clearly label all waste containers with "Cytotoxic Waste" and list the contents, including "this compound."

  • Maintain a log of the waste generated.

5. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the cytotoxic waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Controlled Incineration of a Cytotoxic Alkaloid Waste Stream

The following is a representative protocol for the disposal of a cytotoxic alkaloid waste stream, such as this compound, via high-temperature incineration. This process is typically carried out by a specialized and licensed hazardous waste disposal facility.

Objective: To achieve a destruction and removal efficiency (DRE) of ≥99.99% for the cytotoxic compound.[9][10]

Methodology:

  • Waste Preparation and Transport:

    • The segregated and properly labeled cytotoxic waste is transported to the incineration facility in accordance with all applicable transportation regulations.

  • Incineration Parameters:

    • The waste is introduced into a primary combustion chamber of a hazardous waste incinerator.

    • A temperature of at least 850°C to 1200°C is maintained in the primary chamber. For cytotoxic waste, temperatures up to 1200°C are recommended.[6][11]

    • The waste is subjected to a sufficient residence time (typically several seconds for liquids and longer for solids) to ensure complete combustion.[12]

    • A secondary combustion chamber, often operating at a higher temperature (e.g., >1100°C), ensures the destruction of any remaining organic compounds in the flue gas.[12]

  • Flue Gas Treatment:

    • The hot gases from the secondary chamber are passed through a series of air pollution control devices. This may include:

      • Quenching to cool the gases.

      • Scrubbers to remove acid gases (e.g., HCl).

      • Filters (e.g., baghouses) to remove particulate matter.

  • Ash Disposal:

    • The resulting bottom and fly ash are tested to ensure they are no longer hazardous.

    • The non-hazardous ash is then disposed of in a secure landfill.

Visualizations

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional EHS cluster_disposal Licensed Disposal Facility A This compound Use in Research B Generate Cytotoxic Waste (Solid, Liquid, Sharps) A->B C Segregate Waste into Color-Coded, Labeled Containers B->C D Store Waste Securely in Designated Area C->D E Schedule Waste Pickup with EHS Office D->E F EHS Collection and Temporary Storage E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration (>1100°C) G->H I Flue Gas Treatment H->I J Ash Disposal in Secure Landfill I->J

Caption: Workflow for the proper disposal of this compound.

Disposal_Decision_Tree A Is the material contaminated with this compound? B Treat as Cytotoxic Waste A->B Yes C Dispose of as Non-Hazardous Waste A->C No D Is the waste sharp? B->D E Place in Cytotoxic Sharps Container D->E Yes F Is the waste liquid? D->F No G Collect in Sealed, Labeled Liquid Waste Container F->G Yes H Collect in Lined, Labeled Solid Waste Container F->H No

Caption: Decision tree for segregating this compound waste.

References

Personal protective equipment for handling Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Daphnilongeridine. The following procedures are based on general best practices for handling cytotoxic compounds in a laboratory setting, as a complete Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to supplement these guidelines with a thorough risk assessment specific to your laboratory's protocols and scale of work.

Personal Protective Equipment (PPE) Recommendations

Due to the cytotoxic nature of this compound, a stringent PPE protocol is necessary to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Respiratory Protection NIOSH-approved N100 or P100 respirator. For higher exposure potential, a powered air-purifying respirator (PAPR) is recommended.To prevent inhalation of airborne particles.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination.To prevent dermal absorption.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.To protect eyes from splashes and airborne particles.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked into the inner gloves.To protect skin from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear.

Operational Plan for Handling this compound

1. Engineering Controls:

  • All handling of this compound powder should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with sufficient airflow to minimize aerosolization.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent bench paper.

  • Weighing: Weighing of this compound powder should be done in a ventilated enclosure. Use a dedicated, labeled weighing vessel.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Cap and vortex to dissolve.

  • General Handling: Always handle this compound with care to avoid creating dust or aerosols. Use dedicated labware and clearly label all containers.

Disposal Plan

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.

  • Segregate waste into three categories:

    • Sharps: Needles, scalpels, and other sharp objects should be placed in a designated, puncture-resistant sharps container for hazardous waste.

    • Solid Waste: All non-sharp disposable items should be placed in a clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • All hazardous waste generated from handling this compound must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of any this compound-contaminated waste in general trash or down the drain.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic chemical waste.

Emergency Spill Workflow

In the event of a this compound spill, follow the established emergency protocol outlined below.

Spill_Response start Spill Occurs alert Alert others in the area and evacuate if necessary start->alert secure Secure the area to prevent further contamination alert->secure don_ppe Don appropriate PPE (respirator, double gloves, gown, goggles) secure->don_ppe contain Contain the spill with absorbent pads or granules don_ppe->contain clean Clean the spill area using a suitable decontamination solution contain->clean collect Collect all contaminated materials in a hazardous waste container clean->collect dispose Dispose of waste according to institutional protocols collect->dispose report Report the incident to the lab supervisor and safety officer dispose->report end_proc End of Procedure report->end_proc

Caption: Workflow for responding to a this compound spill.

This guide is intended to provide a foundation for the safe handling of this compound. It is the responsibility of the principal investigator and the individual researcher to ensure that a comprehensive, site-specific safety plan is in place before any work with this compound begins. Always prioritize safety and adhere to the principles of prudent practice in the laboratory.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.